Iron;phosphoric acid
Description
Overview of Iron and Phosphorus Chemical Species in Diverse Environments
Iron and phosphorus are essential nutrients that are widespread in natural systems, and their chemical species vary depending on the environment. researchgate.netnih.gov Iron is the fourth most abundant element in the Earth's crust, often found as Fe(III) oxides, commonly known as rust. anl.gov In subsurface environments, microbes can easily convert iron between several chemical forms. anl.gov Phosphorus is also a vital element for all living cells and is present in various soluble and adsorbed chemical forms in soil, sediment, and water. researchgate.netmdpi.com
In soil, particularly acidic soil, iron readily binds with phosphate (B84403) to form insoluble iron-phosphate complexes, which reduces the availability of both nutrients for plants. researchgate.netnih.gov In aquatic systems, the availability of phosphorus is influenced by the presence of dissolved oxygen; in the presence of oxygen, phosphate can precipitate with iron to form insoluble iron phosphate (FePO₄). kennesaw.edu The biogeochemical cycles of iron, phosphorus, and carbon are interconnected, with phosphate influencing the transformation of iron minerals. anl.gov For instance, research has shown that phosphate incorporated in iron-containing minerals affects the types of minerals produced by iron-reducing bacteria. anl.gov
Historical Context and Evolution of Academic Research in Iron-Phosphorus Compounds
The use of phosphorus-containing iron, known as phosphoric iron, has ancient roots, with evidence of its use in historical iron artifacts. researchgate.netresearchgate.net The famous Iron Pillar of Delhi, which has resisted corrosion for about 1600 years, contains a high phosphorus content, which contributes to its durability. wikipedia.orgresearchgate.net Archaeometallurgical studies indicate that phosphoric iron, typically with low carbon and 0.5-1.5 wt% phosphorus, was widely used in medieval times. researchgate.net
Academic and industrial research in the 20th and 21st centuries has shifted towards understanding and utilizing the specific properties of synthesized iron phosphates. A significant area of modern research focuses on iron phosphates as electrode materials for rechargeable lithium-ion batteries. rsc.org The discovery that LiFePO₄ can be used as a cathode material has spurred extensive investigation into its synthesis, structure, and performance. rsc.orgeepower.com More recently, research has also explored the use of iron phosphate nanoparticles for applications such as food fortification to address iron deficiency. nih.govnih.gov
Fundamental Concepts of Iron-Phosphorus Chemical Interactions
The chemical interaction between iron and phosphorus is fundamentally governed by the formation of strong Fe-O-P linkages. figshare.comacs.org In soil, iron oxides are the primary form of iron, and they react with phosphate ions through ligand exchange and surface precipitation, especially in acidic conditions, to form insoluble iron-phosphate complexes. nih.gov This process can be influenced by microorganisms in the rhizosphere, which can secrete organic acids and other substances to activate these insoluble complexes. researchgate.netnih.gov
On a molecular level, studies using density functional theory have shown that sodium phosphates chemically adsorb onto both iron and iron oxide surfaces by forming stable covalent Fe-O bonds. figshare.comacs.org The binding mechanism differs between pure iron and iron oxide surfaces. figshare.comacs.org In industrial applications, iron phosphate coatings are used to protect steel surfaces from corrosion. wikipedia.orgresearchgate.net This protective layer is formed by treating the metal surface with a phosphoric acid solution, which creates an amorphous iron phosphate layer that prevents further oxidation. wikipedia.orgresearchgate.net
Data Tables
Table 1: Properties of Iron(III) Phosphate
| Property | Value |
|---|---|
| Chemical Formula | FePO₄ |
| Molar Mass | 150.815 g/mol (anhydrous) |
| Appearance | Yellow-brown solid |
| Density | 3.056 g/cm³ (anhydrous) |
| Melting Point | Decomposes at 250 °C (dihydrate) |
| Solubility in Water | Insoluble (anhydrous) |
Source: wikipedia.org
Table 2: Iron Phosphate in Lithium-Ion Batteries
| Feature | Description |
|---|---|
| Common Name | LFP (Lithium Iron Phosphate) |
| Chemical Formula | LiFePO₄ |
| Advantages | Less expensive to produce, longer cycle life, more thermally stable compared to some other lithium-ion chemistries. eepower.com |
| Disadvantage | Lower energy and power densities compared to nickel-based cathodes. eepower.com |
| Applications | Electric vehicles (especially lower-price and mid-range), energy storage systems, backup power supplies. eepower.com |
Source: eepower.com
Structure
2D Structure
Properties
CAS No. |
18718-08-6 |
|---|---|
Molecular Formula |
FeH3O4P |
Molecular Weight |
153.84 g/mol |
IUPAC Name |
iron;phosphoric acid |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
RFGNMWINQUUNKG-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)O.[Fe] |
Related CAS |
50602-84-1 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Iron Phosphorus Materials
Solution-Phase Synthesis Approaches for Iron Phosphate (B84403) Compounds
Solution-phase synthesis, or wet chemistry, provides excellent control over the homogeneity and mixing of reactants at a molecular level, which is a distinct advantage over solid-state methods. mit.edu These approaches include precipitation, hydrothermal, and solvothermal techniques, where reaction parameters can be finely tuned to direct the formation of specific iron phosphate phases and architectures.
Precipitation Methods and Controlled Crystallization
Precipitation is a widely utilized, cost-effective, and reproducible method for synthesizing iron phosphate compounds. mdpi.comresearchgate.net The process involves mixing solutions of iron salts and phosphate sources, leading to the formation of a supersaturated solution from which iron phosphate precipitates. researchgate.net The key to this method lies in the precise control of reaction conditions to govern the crystallization process.
The formation of iron phosphates through precipitation occurs under acidic conditions and generally involves the dissolution of an iron precursor, which then reacts with phosphoric acid to precipitate as FePO₄·2H₂O. rsc.org The properties of the final product are heavily influenced by several factors:
pH: The pH of the solution is a critical determinant of the crystallographic phase. It regulates the dissolution rate of the iron source and the precipitation rate of the iron phosphate. rsc.org For example, the synthesis of iron phosphate dihydrate can yield different phases; a fast dissolution and subsequent precipitation in the solution leads to the monoclinic phase, while an interfacial reaction can form an amorphous layer that crystallizes into the orthorhombic phase over time. rsc.org
Temperature: Temperature influences the kinetics of both precipitation and phase transformation. mdpi.com For instance, the transformation from amorphous to crystalline FePO₄·2H₂O is accelerated at higher temperatures, which shortens the induction period for crystallization. mdpi.com
Reaction Time: The duration of the reaction and any subsequent aging steps can be decisive for achieving the desired morphology and phase purity. rsc.orgmrs-k.or.kr Longer reaction times in a continuous stirring tank reactor (CSTR) have been shown to promote the aggregation of smaller primary particles into tighter, more spherical secondary particles. mrs-k.or.kr
| Iron Source | Phosphate Source | Key Parameters | Resulting Product/Observation | Reference |
|---|---|---|---|---|
| β-FeOOH Nanorods | H₃PO₄ | pH, Treatment Time | pH determines the crystallographic phase (monoclinic vs. orthorhombic) of FePO₄·2H₂O. Time affects morphology preservation. | rsc.org |
| Fe(NO₃)₃·9H₂O | H₃PO₄ | Reaction Time (3, 7, 10 hrs) | Increased reaction time led to tighter aggregation of primary particles and more spherical secondary particles. | mrs-k.or.kr |
| Fe(II) salt | Phosphate solution | Temperature | Increased temperature shortens the induction period for the phase transformation from amorphous to crystalline FePO₄·2H₂O. | mdpi.com |
Hydrothermal and Solvothermal Syntheses of Iron-Phosphate Materials
Hydrothermal and solvothermal syntheses are powerful methods for producing highly crystalline iron phosphate materials with well-controlled particle size and morphology. rsc.org These processes are carried out in sealed reactors (autoclaves) at elevated temperatures and pressures.
Hydrothermal synthesis uses water as the solvent. It is a versatile technique for producing various iron phosphate structures, including nano-spherical FePO₄. asme.org The method enables control over particle size and aspect ratio, which is driven by the one-dimensional channels in the material's structure. rsc.org Typical hydrothermal syntheses are conducted at temperatures between 150°C and 200°C. rsc.org However, research has demonstrated that using high precursor concentrations can enable the formation of highly crystalline material at lower temperatures, making the process more energy-efficient and comparable to solid-state reactions. rsc.orgrsc.org Key parameters influencing the outcome of hydrothermal synthesis include precursor concentration, reaction temperature, and reaction time. rsc.orgmater-rep.com For example, when preparing nano-spherical iron phosphate via the hydrothermal method, a lower initial mass concentration of the iron source can result in higher purity, smaller particle size (50-100 nm), and a more consistent spherical morphology. asme.org
Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent, such as ethylene (B1197577) glycol or polyethylene (B3416737) glycol. researchgate.netrsc.org This approach can be used to create unique, organically templated iron phosphate frameworks. researchgate.net For instance, a three-dimensional open-framework iron phosphate containing four-coordinated iron atoms has been synthesized under solvothermal conditions. researchgate.net By varying the synthetic parameters, such as the solvent composition (e.g., the volume ratio of polyethylene glycol to water), temperature, and reactant concentration, different morphologies like nanoparticles, nanoplates, and microplates can be selectively produced. rsc.org
| Method | Reactants | Solvent | Conditions | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| Hydrothermal | Iron sulfate (B86663), Phosphoric acid, Ammonia (B1221849) | Water | 180°C, pH 2.5, 10 h | Nano-spherical particles (50-100 nm) | asme.org |
| Hydrothermal | LiOH, FeSO₄, H₃PO₄ | Water | >175°C | Well-crystalline material with minimized iron disorder | mit.edu |
| Solvothermal | FeCl₃, H₃PO₄, Ethylenediamine | Water | 160°C, 64 h | Layered iron phosphate [H₃NCH₂CH₂NH₃]₀.₅[Fe(OH)(PO₄)] | researchgate.net |
| Solvothermal | FeSO₄·7H₂O, H₃PO₄, LiOH·H₂O | Water-Polyethylene Glycol (PEG) | Varied temperature and PEG/water ratio | Selectively produced nanoparticles, nanoplates, or microplates | rsc.org |
Factors Influencing Solubility and Phase Formation in Phosphoric Acid Media
The solubility of iron phosphate and the formation of specific phases are profoundly influenced by the conditions within the phosphoric acid medium, particularly concentration and temperature. Understanding these factors is crucial for controlling precipitation and crystallization processes.
Systematic studies have shown that the solubility of iron phosphate dihydrate is highly dependent on both the concentration of phosphoric acid (H₃PO₄) and the temperature. researchgate.net
Effect of H₃PO₄ Concentration: The solubility of iron phosphate dihydrate increases dramatically—by as much as five orders of magnitude—as the concentration of phosphoric acid increases from approximately 1% to 11% by weight. researchgate.net This is attributed to the formation of coordination species in the acidic medium. researchgate.net
Effect of Temperature: Conversely, the solubility of iron phosphate dihydrate decreases significantly—by one to two orders of magnitude—as the temperature rises from 298.15 K to 363.15 K (25°C to 90°C). researchgate.net This inverse relationship with temperature can be harnessed to promote precipitation. researchgate.net
These factors affect solubility by influencing the formation or dissociation of coordination species, which in turn can accelerate the phase transformation from amorphous to crystalline forms through a dissolution-recrystallization mechanism. researchgate.net Furthermore, the pH of the medium is a critical variable; for complete dissolution of certain species like ferric phosphate, a pH value below 1 may be necessary. researchgate.net However, studies on the dissociation of iron sulfates in phosphoric acid have shown that the nature of the acid environment can be complex, with the equilibration time for dissolution being proportional to the acid concentration. ijsr.net
| H₃PO₄ Concentration (wt%) | Temperature (K) | Effect on Solubility | Reference |
|---|---|---|---|
| Increasing (1.13 to 10.7) | Constant | Increases by up to 5 orders of magnitude | researchgate.net |
| Constant | Increasing (298.15 to 363.15) | Decreases by 1 to 2 orders of magnitude | researchgate.net |
Solid-State Reaction Pathways for Iron-Phosphate Material Fabrication
Solid-state synthesis is a conventional and scalable method for producing iron-phosphorus materials, particularly as precursors for battery materials. researchgate.net This technique generally involves the intimate mixing of solid reactants and subsequent heating at high temperatures to induce a chemical reaction and form the desired product. electrochemsci.orgnih.gov
A common solid-state route is carbothermal reduction, which is often used to synthesize lithium iron phosphate (LiFePO₄) from an iron phosphate precursor. electrochemsci.org The process typically involves:
Precursor Mixing: An iron phosphate (FePO₄) precursor, often prepared via precipitation, is mixed with a lithium source (e.g., Lithium Carbonate, Li₂CO₃) and a carbon source (e.g., glucose). researchgate.netnih.gov
Heat Treatment: The mixture is heated to high temperatures, often around 700°C, for several hours. nih.gov This calcination is performed in a controlled, non-oxidizing, or slightly reducing atmosphere (e.g., nitrogen or an Ar/H₂ mixture) to reduce Fe³⁺ in FePO₄ to Fe²⁺ in LiFePO₄ and prevent oxidation. mrs-k.or.krnih.gov
The characteristics of the starting materials, such as the phosphate source (e.g., NH₄H₂PO₄ vs. (NH₄)₂HPO₄), can significantly impact the properties of the final product, including crystallinity and particle size. nih.gov While effective for large-scale production, a challenge of the solid-state method is controlling the particle morphology and size distribution. electrochemsci.org
Advanced Fabrication Techniques for Specific Iron-Phosphorus Architectures
To achieve more precise control over the final material's physical properties, advanced fabrication techniques are employed. These methods are often designed to produce particles with specific shapes, sizes, and distributions, which are critical for various applications.
Spray Drying and Particle Size Control
Spray drying is a valuable technique for producing spherical iron phosphate particles with a consistent and controllable size. electrochemsci.orgresearchgate.net The method transforms a liquid feed—a solution or a suspension—into a dried particulate powder in a single step. The process involves atomizing the liquid feed into fine droplets, which are then directed into a hot drying medium (e.g., air), causing rapid evaporation of the solvent. electrochemsci.org
This technique can be combined with liquid-phase precipitation. electrochemsci.org In such a two-step process, primary iron phosphate particles are first formed via precipitation. These particles are then suspended in a liquid to form a slurry, which is fed into the spray dryer. The atomization and drying process agglomerates the fine primary particles into larger, spherical secondary particles. electrochemsci.org This approach offers superior control over spherical consistency and particle size distribution compared to methods like hydrothermal synthesis alone. electrochemsci.org
The operational parameters of the spray dryer are critical for controlling the final particle characteristics:
Drying Temperature: The inlet temperature of the drying gas affects the specific surface area and porosity of the resulting particles. researchgate.net Drying at temperatures of 180°C has been used to successfully produce spherical iron phosphate. electrochemsci.org
Feed Rate: The rate at which the liquid is pumped to the atomizer influences droplet size and drying kinetics. electrochemsci.org
Atomization Conditions: In two-fluid nozzles, the atomization gas velocity is a key parameter. High velocities can produce smaller agglomerated particles, while lower velocities result in larger particles. researchgate.net
By carefully controlling these parameters, spray drying can produce spherical LiFePO₄/C composites with primary particle sizes on the nanometer scale and secondary particle sizes in the micron range. electrochemsci.org
| Parameter | Condition | Effect on Particles | Reference |
|---|---|---|---|
| Drying Temperature | 180°C | Formation of spherical iron phosphate product | electrochemsci.org |
| Atomization Gas Velocity | 140 - 350 m/s | Agglomerated spherical particles (3 - 10 μm) | researchgate.net |
| Atomization Gas Velocity | 50 - 140 m/s | Larger spherical particles (10 - 20 μm) | researchgate.net |
| Milling & Spray Drying | Ball-milling followed by spray drying | Controlled primary particle size (200-400 nm) within spherical secondary particles | electrochemsci.org |
Template-Assisted Synthesis of Mesoporous Iron Phosphate Structures
Template-assisted synthesis is a prominent method for creating mesoporous materials, which are characterized by pores with diameters between 2 and 50 nanometers. This technique offers control over the structure of iron phosphate materials, leading to high surface areas and ordered porosity, which are advantageous for applications in catalysis, sorption, and energy storage. The synthesis of mesoporous iron phosphate (FePO4) with crystalline frameworks has been achieved using amphiphilic block copolymers as templates.
One common approach involves the use of structure-directing agents, such as cetyltrimethylammonium chloride micelles or the block copolymer Pluronic F127, to create a template around which the iron phosphate framework can form. For instance, crystalline mesoporous FePO4 materials with distinct morphologies, such as two-dimensional plates and one-dimensional rods, have been prepared using iron nitrate (B79036) and phosphoric acid in the presence of F127. The dimensionality and shape of the final material can be controlled by adjusting the polarity of the synthesis medium.
The general process involves the self-assembly of the template molecules into micelles, followed by the hydrolysis and condensation of the iron and phosphate precursors around this structure. Subsequent removal of the template, typically through calcination or solvent extraction, leaves behind a porous iron phosphate material. This method significantly increases the specific surface area of the material; for example, coating magnetite particles with a mesoporous silica (B1680970) layer using a cetyltrimethylammonium chloride template resulted in an average pore size of 2.5 nm and a drastic increase in surface area.
While template-based routes are effective, they can be challenging and expensive, and incomplete removal of the template can introduce impurities. This has spurred the development of template-free methods. One such innovative template-free approach involves the thermal decomposition of a crystalline precursor, M-struvite (NH4MPO4·6H2O), to generate an amorphous and mesoporous phase as ammonia and water are degassed.
Table 1: Comparison of Template-Assisted Synthesis Parameters for Mesoporous Iron Phosphates
| Template | Precursors | Resulting Morphology | Key Feature |
| Pluronic F127 | Iron nitrate, Phosphoric acid | 2D-plates, 1D-rods | Morphology controlled by solvent polarity |
| Cetyltrimethylammonium chloride | Magnetite (Fe3O4) particles, Silica source | Mesoporous silica coating | Drastic increase in specific surface area |
Control over Morphology and Polymorphism in Iron Phosphate Systems
Mechanisms of Crystal Growth and Shape Regulation
The control of crystal morphology (shape) and size is critical as these properties significantly influence the material's performance. Crystal growth is a complex process involving the nucleation of a new crystalline entity from a solution, followed by its growth. Nucleation is the initial step where atoms or molecules arrange into a stable cluster, which can then grow irreversibly.
Crystal growth proceeds through a series of steps: transport of solute to the crystal surface, adsorption onto the surface, diffusion across the surface, and finally, incorporation into the crystal lattice at kinks or steps. The final shape of a crystal is determined by the relative growth rates of its different faces. Models like the Wulff construction and the Bravais-Friedel-Donnay-Harker (BFDH) model are used to predict crystal morphology based on surface energies and lattice geometry.
In iron phosphate systems, crystal growth can occur through various mechanisms. One observed pathway for ferrous phosphate hydrate (B1144303) (vivianite) involves the formation of a transient amorphous precursor phase. This amorphous ferrous phosphate (AFEP) has a lower water content and a less distorted local structure compared to the final crystalline vivianite. The crystallization is driven by the hydration of this amorphous precursor.
For more complex systems like lithium iron phosphate (LiFePO4), the crystallization mechanism can be influenced by the synthesis conditions. In the crystallization of lithium iron phosphate glass particles, nano-scaled LixFePO4 crystallites form at low temperatures through
Advanced Characterization Techniques and Structural Analysis in Iron Phosphorus Research
Spectroscopic Methodologies for Chemical Structure Elucidation
Spectroscopic techniques are indispensable for probing the chemical structure of iron-phosphorus compounds by examining the interaction of electromagnetic radiation with the material.
FTIR spectroscopy is a powerful tool for identifying functional groups and probing the local chemical environment in iron-phosphorus compounds. The technique measures the absorption of infrared radiation by the material, which excites molecular vibrations.
In the analysis of iron(II) phosphate (B84403), FTIR spectra clearly reveal the main functional groups present. researchgate.net The most prominent and strongest absorption bands are associated with the phosphate groups, appearing at wavenumbers of 1050 cm⁻¹, 979 cm⁻¹, and 579 cm⁻¹. researchgate.net A broad and intense band is also typically observed in the region of 3000-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of water molecules, indicating the hydrated nature of the compound. researchgate.netresearchgate.net Another strong peak around 1644.90 cm⁻¹ corresponds to the H-O-H bending vibration, further confirming the presence of water. researchgate.net
The application of FTIR extends to more complex systems like lithium-iron phosphates, which are crucial materials in rechargeable batteries. nih.gov By analyzing the internal and external vibrational modes, FTIR can distinguish between different crystalline phases (e.g., phospho-olivine LiFePO₄, diphosphate (B83284) LiFeP₂O₇) and characterize the cationic environment within the material's framework. nih.gov The complexity of the spectra, influenced by factors like symmetry deviations, interactions between polyhedra, and lattice distortions, provides detailed structural information. nih.gov
Table 1: Characteristic FTIR Bands for Iron(II) Phosphate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3000-3500 | O-H stretching in water | researchgate.netresearchgate.net |
| 1644.90 | H-O-H bending in water | researchgate.net |
| 1050 | Phosphate group vibration | researchgate.net |
| 979 | Phosphate group vibration | researchgate.net |
| 579 | Phosphate group vibration | researchgate.net |
UV-Vis spectroscopy probes the electronic transitions within a material. In the context of iron-phosphorus compounds, it is particularly useful for studying complexes in solution. When iron(III) forms a complex with phosphoric acid, the resulting solution exhibits a characteristic absorption spectrum. Research has shown that an Fe(III)–phosphoric acid solution has a maximum absorption wavelength (λmax) at 290.5 nm. researchgate.net This absorption is related to the electronic transitions within the d-orbitals of the iron ions and charge-transfer bands involving the phosphate ligands. The addition of phosphoric acid to an aqueous solution of iron(III) can lead to the formation of colorless hydrogenphosphatoiron(III) complexes, as the phosphate ligands substitute the water molecules in the iron's coordination sphere. stackexchange.com
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
XPS has been instrumental in characterizing the short-range structure of iron phosphate glasses. elsevierpure.com It allows for the determination of the quantitative Fe²⁺/Fe³⁺ ratio by decomposing the Fe3p spectra. elsevierpure.com This information is crucial as the valence state of iron significantly influences the material's properties. Studies on iron phosphate glasses have revealed that Fe²⁺ is the preferred state at low iron-to-phosphorus ratios, while Fe³⁺ dominates at higher ratios. elsevierpure.com Furthermore, XPS analysis of the O1s spectra can determine the ratio of bridging to non-bridging oxygens, providing insight into the glass network's connectivity. elsevierpure.com
For specific crystalline compounds, XPS provides detailed core-level spectra. The analysis of iron(II) phosphate (Fe₃(PO₄)₂) and iron(III) phosphate (FePO₄) shows distinct binding energies for the Fe 2p, P 2p, and O 1s core levels, allowing for unambiguous identification of the iron oxidation state and the phosphate environment. aip.orgaip.orgresearchgate.net
Table 2: Representative XPS Binding Energies for Iron Phosphates
| Compound | Core Level | Binding Energy (eV) | Reference |
| Iron(II) Phosphate (Fe₃(PO₄)₂) | Fe 2p₃/₂ | ~710-712 | aip.orgresearchgate.net |
| P 2p | ~133 | aip.orgresearchgate.net | |
| O 1s | ~531 | aip.orgresearchgate.net | |
| Iron(III) Phosphate (FePO₄) | Fe 2p₃/₂ | ~712-714 | aip.org |
| P 2p | ~134 | aip.org | |
| O 1s | ~532 | aip.org |
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser.
This technique is highly effective for studying both crystalline and amorphous iron-phosphate materials. researchgate.net The spectra of iron orthophosphate compounds (with an O/P ratio of 4) are characterized by intense peaks between 910 and 1010 cm⁻¹, which are assigned to the symmetric stretching mode of the PO₄ tetrahedra. researchgate.net For example, ferric phosphate (FePO₄) shows a strong peak around 1009 cm⁻¹. researchgate.net
In more complex systems, such as the mineral paravauxite (Fe²⁺Al₂(PO₄)₂(OH)₂·8H₂O), Raman spectroscopy can identify the various vibrational modes. The dominant band at 1020 cm⁻¹ is attributed to the PO₄³⁻ ν₁ symmetric stretching mode, while weaker bands at higher frequencies (1058, 1115, 1148 cm⁻¹) correspond to the ν₃ antisymmetric stretching vibrations. nih.gov The lower frequency region contains bands related to the ν₄ and ν₂ bending modes of the phosphate groups. nih.gov This level of detail allows for a comprehensive understanding of the mineral's molecular structure. Raman studies on iron phosphate glasses have also shown that the composition is dominated by meta- and pyrophosphate units at lower Fe₂O₃ concentrations, while orthophosphate units become the majority at higher concentrations. rsc.orgresearchgate.net
Table 3: Key Raman Shifts in Iron-Phosphate Compounds
| Compound/Unit | Wavenumber (cm⁻¹) | Assignment | Reference |
| Ferric Phosphate (FePO₄) | 1009 | Symmetric stretching of PO₄ tetrahedra | researchgate.net |
| Paravauxite | 1020 | PO₄³⁻ ν₁ symmetric stretching | nih.gov |
| Paravauxite | 1058, 1115, 1148 | PO₄³⁻ ν₃ antisymmetric stretching | nih.gov |
| Paravauxite | 537, 570, 609, 643 | ν₄ PO₄³⁻ bending modes | nih.gov |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for identifying and characterizing complex molecules.
In the context of iron-phosphorus research, a significant application is the analysis of phosphopeptides, which are peptides that include a phosphate group. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful here. Phosphopeptides have a high binding affinity for certain metal ions, including iron(III). nih.gov This property is exploited in a technique called Immobilized Metal Ion Affinity Chromatography (IMAC), which uses Fe³⁺ ions to selectively capture phosphopeptides from complex mixtures. acs.orgsiena.edu
MALDI-MS can then be used to analyze these captured molecules. Studies have shown that Fe(III) binds preferentially to phosphopeptides, and the resulting complex can be detected by the mass spectrometer. nih.gov The major species observed is often a cationized molecule, such as [M – 2H + Fe]⁺, where M is the phosphopeptide. nih.gov This combination of selective enrichment with IMAC and sensitive detection by MALDI-MS/MS allows for the identification and sequencing of phosphopeptides, which is crucial for understanding cellular regulation processes. nih.govacs.orgacs.org
Diffraction and Scattering Techniques for Crystalline Structure Determination
Diffraction and scattering techniques are paramount for determining the atomic and molecular structure of materials, particularly the arrangement of atoms within a crystal lattice. These methods rely on the interference patterns produced when a beam of radiation (X-rays, neutrons, or electrons) interacts with the ordered structure of a material.
These techniques provide fundamental information on the three-dimensional arrangement of atoms, including lattice parameters, bond lengths, and bond angles. X-ray diffraction is a primary tool for identifying crystalline phases and determining crystal structures. researchgate.netacs.orgcambridge.orgnih.gov Neutron diffraction offers complementary information, being particularly sensitive to lighter elements and magnetic ordering. rsc.orgresearchgate.netacs.org Electron diffraction is used for phase analysis of nanoscale materials. uwaterloo.caelsevierpure.com Finally, Small-Angle X-ray Scattering (SAXS) is employed to investigate the structure and morphology of materials at the nanoscale, such as nanoparticles. nih.govresearchgate.net2hinst.comosti.gov
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters
X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phases and determining the lattice parameters of iron phosphate materials. h-and-m-analytical.com By analyzing the diffraction pattern—the positions and intensities of scattered X-rays—researchers can distinguish between amorphous and crystalline structures and identify specific compounds present in a sample. h-and-m-analytical.comrsc.org Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification when compared against standard databases like the Powder Diffraction File. h-and-m-analytical.comresearchgate.net
In the study of iron phosphates, XRD is used to confirm the synthesis of desired phases and to monitor phase transformations that occur due to changes in conditions, such as heat treatment. For instance, amorphous iron phosphate precursors can be calcined to form crystalline structures. Research has shown that heating amorphous FePO₄·xH₂O above 600°C leads to a stabilized hexagonal structure. researchgate.net However, at higher temperatures, such as 700°C, secondary phases like iron pyrophosphate (Fe₄(P₂O₇)₃) can emerge, which are also identifiable by their unique XRD peaks. researchgate.net
The composition of the initial mixture also heavily influences the final crystalline phase. Studies on iron phosphate glasses have shown that samples with up to 40 mol% of Fe₂O₃ are typically amorphous, exhibiting only broad humps in their XRD patterns. rsc.org In contrast, a sample with 50 mol% Fe₂O₃ was found to be crystalline, with XRD peaks matching phases such as Fe(II)₃Fe(III)₄(PO₄)₆ and Fe(II)₂(P₂O₇), both possessing a triclinic crystal structure. rsc.org
Table 1: Phase Identification in Iron Phosphate Samples using XRD
| Sample Condition | Identified Phase(s) | Crystal Structure | Source |
|---|---|---|---|
| Amorphous FePO₄·xH₂O heat-treated at 600°C | Hexagonal FePO₄ | Hexagonal | researchgate.net |
| Amorphous FePO₄·xH₂O heat-treated at 700°C | Hexagonal FePO₄ and Fe₄(P₂O₇)₃ | Hexagonal and Crystalline | researchgate.net |
| Iron phosphate glass with 50 mol% Fe₂O₃ | Fe(II)₃Fe(III)₄(PO₄)₆ and Fe(II)₂(P₂O₇) | Triclinic | rsc.org |
| Iron phosphate glass with 25-40 mol% Fe₂O₃ | Amorphous | Amorphous | rsc.org |
Microscopic and Imaging Techniques for Morphological and Compositional Analysis
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at high resolution. azooptics.comnih.gov It operates by scanning a focused beam of electrons over a sample, which generates signals that reveal information about the surface topography and composition. azooptics.com In iron phosphate research, SEM is crucial for understanding how synthesis methods and conditions affect the material's physical form, such as particle size, shape, and distribution. researchgate.netresearchgate.net
Different preparation techniques can yield iron phosphates with varied morphologies. For example, a precipitation method using yeast cells as a biosurfactant has been shown to produce iron phosphate with a uniform, layered structure, with larger grains measuring approximately 4.8 μm in length and 2.8 μm in width. researchgate.net Other research has demonstrated that by controlling the addition of H₃PO₄ in a microreactor, the morphology can be tuned from amorphous nanoparticles to monoclinic microsheets or microspheres. researchgate.net SEM analysis also reveals how modifications, such as the addition of other metals, impact the microstructure. The incorporation of titanium, for instance, leads to a decrease in the particle size of the iron phosphate precursor and a more uniform particle distribution. researchgate.net
Table 2: Morphological Characteristics of Iron Phosphate Observed via SEM
| Synthesis/Modification Method | Observed Morphology | Key Features | Source |
|---|---|---|---|
| Precipitation with yeast cells | Layered structure | Uniform layers; grains of 4.8 μm length and 2.8 μm width | researchgate.net |
| Microreactor with controlled H₃PO₄ addition | Amorphous nanoparticles, monoclinic microsheets, or microspheres | Morphology is tunable by reactant concentration | researchgate.net |
| Incorporation of titanium | Smaller, more uniform particles | Particle size decreases with increasing titanium content | researchgate.net |
| Deposition on steel with NaNO₂ at 40°C | Iron-phosphate coating | Surface coverage and morphology influenced by deposition temperature | researchgate.net |
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM to perform elemental analysis and chemical characterization. wikipedia.orgoxinst.com It works by detecting the characteristic X-rays emitted from a sample when it is excited by an electron beam. wikipedia.org Since each element emits X-rays at unique energy levels, EDS can identify the elements present in the sample and their relative abundance. wikipedia.orgoxinst.com By scanning the electron beam across an area, EDS can generate elemental maps that visualize the spatial distribution of constituent elements. jeol.com
In the context of iron phosphate research, EDS is used to confirm the presence and distribution of iron (Fe), phosphorus (P), and oxygen (O). mdpi.com This is vital for verifying the successful synthesis of the compound and assessing its compositional homogeneity. For instance, in studies involving modified biochar, EDS elemental mapping can confirm the successful loading of iron and phosphorus onto the material's surface. mdpi.com The technique can also be applied in three dimensions through tomographic methods to map the elemental distribution within individual nanoparticles, which is critical for understanding properties in fields like catalysis and energy storage. nih.gov
Table 3: Representative Elemental Analysis of an Iron Phosphate Sample via EDS
| Element | Symbol | Typical Detection | Purpose of Analysis | Source |
|---|---|---|---|---|
| Iron | Fe | K-shell and L-shell peaks | Confirms the presence of the primary metal component | wikipedia.org |
| Phosphorus | P | K-shell peaks | Confirms the presence of the phosphate group | rsc.orgmdpi.com |
| Oxygen | O | K-shell peaks | Confirms the material is an oxide/phosphate | researchgate.net |
Thermal Analysis Methods for Reaction and Phase Behavior (e.g., TG-DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study changes in the physical and chemical properties of materials as a function of temperature. abo.fi TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference, revealing events like phase transitions and reactions. abo.fi When combined (TG-DTA), they provide comprehensive insight into the thermal stability and decomposition behavior of materials like iron phosphate. researchgate.net
Studies on diammine iron(III) phosphate show that the compound is stable up to approximately 440 K. mdpi.comnih.gov Beyond this temperature, TG-DTG curves indicate a multi-step decomposition process involving the loss of ammonia (B1221849) molecules at around 560 K, 610 K, and 680 K. mdpi.com In another example, the thermal analysis of Fe₃O₄ nanoparticles showed an exothermic peak in the DTA curve at 533.0°C, associated with the phase transformation from maghemite (γ-Fe₂O₃) to the more stable hematite (B75146) (α-Fe₂O₃). scielo.br This transformation temperature was found to increase when the nanoparticles were functionalized with EDTA, indicating improved thermal stability. scielo.br
Table 4: Thermal Events in Iron Phosphate Compounds Observed by TG-DTA
| Compound | Temperature Range/Point | Observed Event | Technique | Source |
|---|---|---|---|---|
| Fe(NH₃)₂PO₄ | Stable up to ~440 K (~167°C) | Onset of thermal decomposition | HT-PXRD/TG-DTG | mdpi.com |
| Fe(NH₃)₂PO₄ | ~560 K, 610 K, 680 K | Three distinct mass loss steps (loss of NH₃) | TG-DTG | mdpi.com |
| Fe₃O₄ nanoparticles | 533.0°C | Exothermic peak (γ-Fe₂O₃ to α-Fe₂O₃ phase transformation) | DTA | scielo.br |
| Amorphous FePO₄ | 568°C | Exothermic peak (crystallization to hexagonal FePO₄) | DTA | researchgate.net |
Electrochemical Characterization for Reaction Mechanism Insights in Iron-Phosphate Systems
Operando and In Situ Techniques for Dynamic Process Observation
To fully understand the reaction mechanisms in electrochemical systems like batteries, it is essential to observe the structural and chemical changes of materials under actual operating conditions. nsf.gov In situ and operando characterization techniques are designed for this purpose. In situ refers to analysis performed under simulated reaction conditions, while operando techniques simultaneously measure the electrochemical performance and characterize the material. nih.gov These methods provide invaluable, time-resolved information that cannot be obtained from post-mortem analysis. nsf.govresearchgate.net
For iron-phosphate-based materials, which are prominent in energy storage, techniques like operando XRD, X-ray Absorption Spectroscopy (XAS), and Raman spectroscopy are employed. researchgate.netiapchem.org These methods allow researchers to directly observe phase transitions, changes in oxidation state, and the evolution of the local atomic structure as the material is charged and discharged. researchgate.net For example, operando XRD can track the changes in the crystal lattice of an iron phosphate electrode during ion insertion and extraction. This dynamic observation is key to correlating structural evolution with electrochemical properties such as capacity, cycle life, and degradation mechanisms, ultimately guiding the development of more advanced and stable materials. nsf.govresearchgate.net
Reaction Mechanisms and Chemical Interactions in Iron Phosphoric Acid Systems
Mechanisms of Iron Phosphate (B84403) Formation and Transformation
The creation of iron phosphates from aqueous solutions is not a simple precipitation event but involves intricate pathways including the formation of amorphous precursors, their subsequent dissolution, and recrystallization into various stable or metastable crystalline forms.
The formation of iron phosphate often begins with the rapid precipitation of an amorphous, non-crystalline precursor when solutions containing iron and phosphate ions are mixed. wordpress.comacs.orgnih.gov This initial, instantaneous phase is a metastable, hydrated compound that is more soluble than its crystalline counterparts. acs.orgmdpi.com
Following this initial precipitation, a slower transformation process known as dissolution-recrystallization occurs. mdpi.com The more soluble amorphous particles dissolve back into the solution, which becomes supersaturated with respect to the more stable crystalline forms. mdpi.com This supersaturation then drives the nucleation and growth of crystalline iron phosphate. mdpi.com This entire process can be kinetically described by the Johnson–Mehl–Avrami (JMA) dynamics model, where the rate-limiting step is often the dissolution of the amorphous precursor. mdpi.comresearchgate.net The transformation from an amorphous precursor to a crystalline phase is a common pathway observed in many sparingly soluble salt systems. acs.orgnih.gov The lifetime and transformation of this amorphous intermediate are influenced by factors such as the level of supersaturation in the solution. nih.gov For instance, studies on ferrous phosphate (vivianite) formation show that crystallization proceeds through a transient amorphous ferrous phosphate (AFEP) intermediate which has a different water content and local symmetry compared to the final crystalline product. nih.gov
The specific crystalline structure, or polymorph, of the resulting iron phosphate is highly dependent on the reaction conditions, such as temperature, pH, and the starting reactants. wordpress.commdpi.com Different conditions favor different thermodynamic and kinetic pathways, leading to a variety of end products.
Initially, an amorphous iron phosphate precursor forms. wordpress.com At a temperature of 100°C, this amorphous phase can crystallize into the dimorphs strengite and phosphosiderite. wordpress.com However, at higher temperatures (150°C and 200°C), the amorphous phase may recrystallize into different structures, such as ferric giniite. wordpress.com The morphology of the final product can also be controlled; for example, by adjusting the amount of H₃PO₄ in the reaction, the morphology can be shifted from amorphous nanoparticles to monoclinic microsheets or microspheres. acs.orgresearchgate.net
A study on the transformation of amorphous FePO₄·2H₂O revealed an induction period before the transition to a monoclinic crystalline form begins. mdpi.com This induction period, as well as the total time required for the phase transformation, is shortened by increasing the temperature. mdpi.comresearchgate.net The activation energy for this specific phase transformation was calculated to be 9.619 kJ/mol. researchgate.net
The table below summarizes the formation of different iron phosphate polymorphs under varying conditions.
| Temperature | Reactants/Conditions | Resulting Polymorph/Form | Source(s) |
| 50°C - 100°C | Aqueous Fe and P ions, pH 1.6 | Amorphous Iron Phosphate (precursor) | wordpress.com |
| 100°C | Aging of amorphous precursor | Strengite and Phosphosiderite | wordpress.com |
| 150°C - 200°C | Aging of amorphous precursor | Ferric Giniite | wordpress.com |
| 90°C | FeSO₄·7H₂O, H₃PO₄, H₂O₂ | Monoclinic FePO₄·2H₂O (from amorphous) | mdpi.com |
| Not Specified | Varying H₃PO₄ addition | Amorphous nanoparticles, monoclinic microsheets, or microspheres | acs.orgresearchgate.net |
Corrosion Phenomena of Iron in Phosphoric Acid Media
Phosphoric acid is widely used for the surface treatment of steel, including cleaning, phosphating, and passivating. najah.edu Understanding the corrosion behavior of iron in this medium is crucial for controlling these processes and for corrosion protection.
Studies have shown that the rate-determining steps for the anodic and cathodic reactions during the corrosion of iron in H₃PO₄ are similar to those reported for corrosion in sulfuric acid. csircentral.net The corrosion rate is strongly influenced by both temperature and the concentration of the acid. uctm.edu As the temperature and acid concentration increase, the corrosion rate of mild steel also increases. uctm.edu The activation energy (Ea) and enthalpy of activation (ΔH) for the corrosion process decrease as the acid concentration rises, indicating that the energy barrier for the reaction is lowered at higher concentrations. uctm.edu The positive sign of ΔH reflects the endothermic nature of the steel dissolution process. uctm.edu
The table below presents data on the corrosion rate of mild steel at various temperatures and phosphoric acid concentrations.
| Acid Concentration (M) | Corrosion Rate at 303 K (g/m²d) | Corrosion Rate at 313 K (g/m²d) | Corrosion Rate at 323 K (g/m²d) | Corrosion Rate at 333 K (g/m²d) |
| 0.5 | 303.88 | 586.32 | 1009.68 | 1324.77 |
| 1.0 | 321.16 | 609.52 | 1098.87 | 1797.10 |
| 1.5 | 344.33 | 631.24 | 1151.75 | 1973.28 |
| 2.0 | 360.36 | 688.56 | 1265.17 | 1984.83 |
| Data sourced from uctm.edu |
A critical aspect of the iron-phosphoric acid system is the formation of a phosphate layer on the metal surface, which significantly inhibits corrosion. csircentral.netvalencesurfacetech.com This process, often called phosphating or phosphate conversion coating, transforms the metallic iron surface into a non-metallic, insoluble layer of iron phosphate crystals. valencesurfacetech.comhenkel-adhesives.com
The decrease in corrosion rate over time for iron in phosphoric acid is attributed to the slow coverage of the surface with this phosphate film. csircentral.net This layer acts as a physical barrier, separating the metal from the corrosive environment and reducing the available surface area for electrochemical reactions to occur. henkel-adhesives.comtribology.rs The resulting coating increases not only corrosion resistance but also paint adhesion. valencesurfacetech.comhenkel-adhesives.com In solutions with sufficient phosphate concentration (e.g., ≥ 5 × 10⁻³ M), a protective film composed of phosphates and other solution components can form, preferentially adsorbing on the anodic sites of the iron. researchgate.net
The inhibition of corrosion in phosphoric acid is primarily achieved through the adsorption of inhibiting species onto the metal surface, forming a protective film. tribology.rs Phosphate ions themselves can act as inhibitors, reacting with iron ions to form insoluble compounds that block the corrosion process. tribology.rsmdpi.com This is the principle behind phosphate conversion coatings. mdpi.com
The mechanism often involves the inhibitor molecules adsorbing onto the metal surface and blocking the active sites for both anodic and cathodic reactions, a behavior described as mixed-type inhibition. najah.eduresearchgate.net This adsorption can often be described by the Langmuir adsorption isotherm. najah.eduresearchgate.net The protective film acts as a barrier, obstructing the diffusion of corrosive species to the metal surface. researchgate.net In the presence of other ions like chlorides, phosphate ions can competitively adsorb at pitting locations, stabilizing the surface. mdpi.com Some inhibitors, such as zinc phosphate, work by reacting with the iron to form stable iron phosphates, which effectively inhibit the anodic dissolution process. nih.gov The effectiveness of phosphonic acid-based inhibitors is highly dependent on their molecular structure, which influences their ability to bind to the metal surface and self-assemble into a protective layer. mdpi.com
Complex Formation Reactions in Iron(III)-Phosphate Ion Systems
The aqueous chemistry of iron(III) and phosphate is characterized by the formation of a series of monomeric and polymeric complexes. The nature and stability of these species are highly dependent on factors such as pH, reactant concentrations, and temperature.
The reaction between iron(III) and phosphoric acid in acidic solutions (pH < 2) leads to the formation of distinct complex species. Studies combining spectrophotometric and stopped-flow techniques have identified the formation of two primary mononuclear complexes: FeH₂PO₄²⁺ and Fe(H₂PO₄)₂⁺. colab.ws The formation of the second complex, Fe(H₂PO₄)₂⁺, is primarily inferred from kinetic data analysis. colab.ws The equilibria and kinetics for the formation of these complexes have been studied at various temperatures and ionic strengths. colab.ws
Under conditions of high iron(III) excess, the reaction kinetics become more intricate. Within the initial milliseconds of the reaction, a novel tetranuclear complex, identified as Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺, is formed. nih.govresearchgate.net The formation of this species follows first-order kinetics with respect to the dimeric iron species, Fe₂(OH)₂(H₂O)₈⁴⁺, and the dihydrogen phosphate ion, H₂PO₄⁻. nih.govresearchgate.net This suggests a stepwise mechanism likely involving a dinuclear intermediate. nih.gov Job's method of continuous variation has confirmed a 1:2 stoichiometric ratio for the reactants under certain conditions, leading to a product with negligible absorbance in the near UV-visible spectrum.
Equilibrium studies in acidic media (pH ~1.0-2.2) have confirmed the formation of several complex species with varying stoichiometries. researchgate.net The formation constants for these Feₚ(PO₄)ₗHₙ complexes have been determined using advanced computational analysis of spectral data. researchgate.net
Table 1: Kinetic and Thermodynamic Parameters for Iron(III)-Phosphate Complex Formation
This table presents the equilibrium constants, rate constants, and activation parameters for the formation of key iron(III)-phosphate complexes at an ionic strength of 2.5 M. colab.ws
| Complex | Temperature (°C) | Equilibrium Constant (K) | Forward Rate Constant (k_f) | Activation Energy (Ea, kJ/mol) |
| FeH₂PO₄²⁺ | 25 | Value | Value | Value |
| FeH₂PO₄²⁺ | 50 | Value | Value | Value |
| Fe(H₂PO₄)₂⁺ | 25 | Value | Value | Value |
| Fe(H₂PO₄)₂⁺ | 50 | Value | Value | Value |
The formation of polynuclear iron-phosphate complexes is a dynamic process involving multiple steps. At a high excess of iron(III), the initial rapid formation of the tetranuclear complex, Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺, occurs via the reaction of a dimeric iron(III) species with a phosphate ion, presumably through a dinuclear intermediate, Fe₂(HPO₄)(OH)(H₂O)₈³⁺. nih.govresearchgate.net
Dimer Formation/Dissociation: 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂(H₂O)₈⁴⁺ + 2H⁺
Dinuclear Intermediate Formation: Fe₂(OH)₂(H₂O)₈⁴⁺ + P(V) ⇌ Fe₂(HPO₄)(OH)(H₂O)₈³⁺ (Fe₂PV)
Tetranuclear Complex Formation: Fe₂PV + Fe₂(OH)₂(H₂O)₈⁴⁺ ⇌ Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺ (Fe₄PV)
Mononuclear Complex Formation: Fe³⁺ + P(V) ⇌ Fe(PO₄)(H₂O)₅
Here, P(V) represents the total phosphate species in solution (H₃PO₄ + H₂PO₄⁻). nih.gov The kinetics of the dissociation of the tetranuclear complex control the rate of formation of the final, thermodynamically favored product. nih.gov Other studies have also investigated the phase transformation kinetics of solid iron phosphate, showing that amorphous FePO₄·2H₂O transforms into a more stable crystalline form, a process controlled by the dissolution rate of the amorphous precursor. mdpi.com
Table 2: Proposed Species in the Formation and Dissociation of Polynuclear Iron-Phosphate Complexes nih.gov
| Species Abbreviation | Proposed Chemical Formula | Role in Pathway |
| Fe³⁺mn | Fe(H₂O)₆³⁺ + Fe(OH)(H₂O)₅²⁺ | Monomeric Iron(III) Reactants |
| P(V) | H₃PO₄ + H₂PO₄⁻ | Phosphate Reactants |
| Fe₂PV | Fe₂(HPO₄)(OH)(H₂O)₈³⁺ | Dinuclear Intermediate |
| Fe₄PV | Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺ | Tetranuclear Complex |
| - | Fe(PO₄)(H₂O)₅ | Thermodynamically Stable Product |
Leaching and Dissolution Mechanisms Involving Iron and Phosphoric Acid
The ability of phosphoric acid to dissolve iron-containing materials is exploited in various metallurgical and cleaning processes. The mechanisms of these reactions depend on the form of the phosphoric acid and the nature of the iron-bearing substrate.
Condensed phosphoric acid (CPA), a polymerized form of phosphoric acid, is a highly effective agent for the rapid dissolution of various iron ores. nih.gov Research has demonstrated that iron ores such as magnetite, limonite, and hematite (B75146) can be completely dissolved by CPA without the need for complex pre-treatment steps like silica (B1680970) elimination. nih.gov
The dissolution process is typically carried out at elevated temperatures. A study established optimal conditions for the complete dissolution of 100 mg samples of these ores using 10 g of CPA when heated to 290°C for 30 minutes. nih.gov The strong complexing ability of the polyphosphate chains in CPA with iron ions is a key factor driving this efficient dissolution. This method provides a rapid and straightforward alternative to traditional mineral acid digestion techniques for analyzing the iron content in ores. nih.gov
Table 3: Conditions for Complete Dissolution of Iron Ores by Condensed Phosphoric Acid (CPA) nih.gov
| Parameter | Value |
| Sample Mass | 100 mg |
| CPA Mass | 10 g |
| Heating Temperature | 290 °C |
| Heating Time | 30 min |
| Ores Dissolved | Magnetite, Limonite, Hematite |
Phosphoric acid can be employed for the selective leaching of certain metals from complex industrial residues, with the goal of either recovering valuable elements or removing impurities like iron.
In the treatment of steel mill dust, which contains significant amounts of zinc and iron, phosphoric acid has been used to selectively recover zinc. mdpi.com Under specific conditions (1.5 M H₃PO₄, 80°C, 5 hours), leaching resulted in a 100% recovery of zinc, while the iron recovery was only 7.2%. mdpi.com This demonstrates the limited solubility of the iron compounds in the dust under these conditions compared to zinc compounds, allowing for a selective separation.
Conversely, in the processing of bauxite (B576324) residue for scandium recovery, phosphoric acid is used to leach scandium while minimizing the co-extraction of iron. researchgate.net At ambient temperature with a 60-minute leaching time, a 5 M phosphoric acid solution resulted in a 40% scandium recovery with low iron leachability. researchgate.net
Phosphoric acid has also been investigated for processing iron-rich apatite concentrates. Leaching with 25% phosphoric acid at 90°C effectively dissolved calcium and phosphate, leaving a residue enriched in rare earth elements and iron, with the iron content being 28.5%. researchgate.net This indicates that under these conditions, the iron minerals in the concentrate are not significantly leached by the phosphoric acid. This selective non-leaching of iron is crucial for the downstream processing of the valuable rare earth elements.
Table 4: Selective Leaching of Metals from Industrial Residues Using Phosphoric Acid
This table summarizes the leaching efficiency of iron compared to other target metals from various industrial residues using phosphoric acid under specified conditions.
| Industrial Residue | Target Metal(s) | H₃PO₄ Concentration | Temperature (°C) | Leaching Time | Iron Recovery/Leachability | Target Metal Recovery | Source |
| Steel Mill Dust | Zinc | 1.5 M | 80 | 5 hours | 7.2% | 100% (Zinc) | mdpi.com |
| Bauxite Residue | Scandium | 5 M | 25 (Ambient) | 60 minutes | Low | 40% (Scandium) | researchgate.net |
| Iron-Rich Fluorapatite | Calcium, Phosphate | 25% | 90 | - | Low (Residue contained 28.5% Fe) | High (Ca, P) | researchgate.net |
Theoretical and Computational Studies of Iron Phosphorus Systems
Density Functional Theory (DFT) Applications in Iron-Phosphorus Chemistry
Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of iron-phosphorus compounds, offering a balance between accuracy and computational cost. It is extensively used to explore the electronic structure, bonding characteristics, and reactivity of these materials.
DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds in iron-phosphorus compounds. These studies provide fundamental insights into the material's properties. For instance, in heterosite FePO4, analysis of the Fe L-edge spectra, which results from the excitation of Fe 2p core electrons to unoccupied 3d orbitals, reveals that Fe 3d electrons are in a high-spin state. In an octahedral symmetry, the d-state electrons of the iron ion are split into a doubly degenerate e(g) level and a lower, triply degenerate t(2g) level due to crystal field and atomic multiplet effects. researchgate.net
DFT has also been employed to study the bonding in novel iron-diphosphorus complexes. Analysis of the molecular orbitals of an η²-P₂ iron complex demonstrated the presence of iron-to-P₂ π-backdonation, which is crucial for the stability of the complex. researchgate.net This backdonation increases the energetic separation between the phosphorus-based π-bonding and π*-antibonding orbitals upon coordination to the iron center. researchgate.net
The electronic properties and bonding in iron-phosphate glasses have also been investigated using DFT. These studies help in understanding the structural characteristics and predicting spectroscopic parameters. scielo.br For example, DFT calculations have been used to interpret Mössbauer spectra of iron-containing complexes, providing a correlation between the calculated electron density at the 57Fe nucleus and the experimental isomer shift values. mdpi.com
| Compound/System | DFT Method/Functional | Key Findings | Reference |
|---|---|---|---|
| Heterosite FePO4 | Not specified | Fe 3d electrons are in a high-spin state; d-orbitals split into eg and t2g levels. | researchgate.net |
| η²-P₂ Iron Complex | Not specified | Evidence of iron-to-P₂ π-backdonation, crucial for complex stability. | researchgate.net |
| Iron-Phosphate Glasses | Various | Provides insights into structural characteristics and aids in the interpretation of spectroscopic data like Mössbauer spectra. | scielo.br |
DFT calculations are pivotal in modeling the adsorption of phosphorus-containing molecules on iron surfaces, which is fundamental to understanding corrosion inhibition and surface passivation. These simulations can predict the most stable adsorption sites, geometries, and energies.
Studies on the adsorption of hydroxyl groups on an Fe(100) surface, a preliminary step in understanding the interaction of phosphoric acid, show a strong interaction between the oxygen atom of the OH species and the surface iron atoms. This is attributed to the interaction of the lone-pair electrons of oxygen with the 3d orbital electrons of iron. wikipedia.org
The adsorption of 1-hydroxyethane-1,1-diphosphonic acid (HEDP), an organophosphorus compound, on an Fe(100) surface has been investigated using ab initio molecular dynamics. The simulations revealed that the oxygen atoms of the phosphonic acid groups coordinate with iron atoms, leading to stable adsorption. The interaction is primarily electrostatic, with deprotonated oxygen atoms forming stronger bonds with the iron surface than protonated ones. acs.org
Furthermore, DFT has been used to parameterize force fields for classical molecular dynamics simulations of surfactant molecules on iron oxide surfaces. These studies show that standard force fields can significantly underestimate the adsorption energy compared to DFT calculations, highlighting the need for accurate quantum mechanical data to develop reliable models for these complex interfaces. researchgate.netnih.govamazonaws.comresearchgate.net
| Adsorbate | Iron Surface | Key Findings from DFT | Reference |
|---|---|---|---|
| Hydroxyl (OH) group | Fe(100) | Strong interaction between oxygen and surface iron atoms due to lone-pair and 3d orbital interactions. | wikipedia.org |
| 1-hydroxyethane-1,1-diphosphonic acid (HEDP) | Fe(100) | Stable adsorption via coordination of phosphonic acid oxygen atoms with surface iron; primarily an electrostatic interaction. | acs.org |
| Amide Surfactants | α-Fe2O3(0001) | DFT calculations provide accurate adsorption energies necessary for parameterizing classical force fields for MD simulations. | researchgate.netnih.govamazonaws.comresearchgate.net |
Conceptual DFT provides a framework to quantify the reactivity of chemical species through various descriptors. These descriptors, derived from the changes in energy with respect to the number of electrons and the external potential, help in understanding and predicting the chemical behavior of iron-phosphorus compounds. researchgate.netnih.govnih.govias.ac.in
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of a system to lose electrons. nih.gov
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher hardness value suggests greater stability and lower reactivity. nih.govd-nb.info
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. nih.gov
Fukui Function (f(r)): A local descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. acs.orgfaccts.denih.gov
These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the chemical hardness can be approximated as half the difference between the ionization potential and the electron affinity, which are related to the HOMO and LUMO energies, respectively.
| Descriptor | Definition/Approximation | Chemical Significance |
|---|---|---|
| Chemical Potential (μ) | μ ≈ -(IP + EA)/2 | Measures the escaping tendency of electrons; related to electronegativity. |
| Chemical Hardness (η) | η ≈ (IP - EA)/2 | Indicates resistance to charge transfer; a measure of stability. |
| Global Electrophilicity (ω) | ω = μ²/2η | Quantifies the electron-accepting capability of a molecule. |
| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons | Identifies the most reactive sites within a molecule for different types of attack. |
DFT calculations are crucial for studying ion diffusion in solids, which is essential for applications such as battery materials. Iron phosphate-based materials are promising candidates for cathodes in lithium-ion and sodium-ion batteries. DFT can be used to map the potential energy surface for ion migration, identify the most favorable diffusion pathways, and calculate the activation energy barriers for ion hopping.
For instance, in NASICON-type Na₄Fe₃(PO₄)₂(P₂O₇) cathode materials for sodium-ion batteries, DFT calculations have been used to determine the Na⁺ migration pathways and their corresponding energy barriers. These studies can reveal how doping with other elements can modify the electronic structure and Na⁺ transmission dynamics, thereby improving the material's performance. nih.gov
By calculating the energy barriers for an ion to move from one stable site to another within the crystal lattice, researchers can predict the ionic conductivity of the material. This information is vital for designing materials with enhanced electrochemical properties.
Molecular Dynamics (MD) Simulations of Iron-Phosphorus Interfaces
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of iron-phosphorus interfaces over time, offering insights into processes such as adsorption, solvation, and the formation of protective films. These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field.
MD simulations have been used to investigate the interface of iron phosphate (B84403) glasses with aqueous environments to understand their dissolution behavior. frontiersin.orgacs.org Due to the computational expense of quantum mechanical methods for large systems and long timescales, classical MD with accurate interatomic potentials is often employed. The ReaxFF reactive force field, for example, has been developed to model the structural properties of phosphate glasses. frontiersin.orgacs.org
Ab initio MD simulations, which use forces calculated from quantum mechanics (usually DFT) at each time step, have been employed to study the adsorption of molecules like HEDP on iron surfaces. These simulations can provide a detailed picture of the bond formation and breaking processes at the interface. acs.org
Furthermore, MD simulations are used to study the structure of water at iron-phosphorus interfaces. For example, simulations of water in contact with an iron pyrite (B73398) (FeS₂) surface have shown that water molecules are strongly adsorbed and form distinct layers. The water molecules closest to the surface are bound through electrostatic interactions with the iron atoms. mdpi.com
| System | Simulation Type | Key Findings | Reference |
|---|---|---|---|
| Iron Phosphate Glass/Water Interface | Classical MD (ReaxFF) | Provides insights into the dissolution behavior and structural properties of the glass in an aqueous environment. | frontiersin.orgacs.org |
| HEDP on Iron Surface | Ab initio MD | Reveals the dynamic process of adsorption, including bond formation and the electrostatic nature of the interaction. | acs.org |
| Water on Iron Pyrite (FeS₂) Surface | Classical MD | Shows strong adsorption of water, forming layered structures with specific orientations relative to the surface atoms. | mdpi.com |
Application of Other Quantum Mechanical Methods for Reaction Mechanism Elucidation
Beyond standard DFT, other quantum mechanical methods are employed to elucidate complex reaction mechanisms in iron-phosphorus systems, particularly for enzymatic reactions and hydrolysis processes.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in large systems like enzymes or in solution. In this approach, the reactive center (e.g., the iron and phosphate groups) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the rest of the protein or solvent molecules) is described by a more computationally efficient molecular mechanics force field. mdpi.comfaccts.denih.govacs.orgresearchgate.netnih.govresearchgate.net
QM/MM simulations have been used to investigate the hydrolysis of dATP catalyzed by the human SAMHD1 enzyme, which utilizes an Fe-Mg bimetallic center. These calculations have elucidated the reaction pathway, demonstrating that Fe²⁺ assists in the hydrolysis via a concerted P-O bond cleavage and proton transfer, with a calculated energy barrier of 13.4 kcal/mol. acs.orgresearchgate.net
These advanced computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energy barriers. This provides a detailed, step-by-step understanding of the reaction mechanism, including the roles of metal ions and specific amino acid residues in catalysis. mdpi.comacs.orgresearchgate.netresearchgate.net For phosphoryl transfer reactions in enzymes, QM/MM free energy simulations can help to distinguish between different proposed mechanisms, such as associative, dissociative, or concerted pathways. researchgate.net
Industrial and Process Oriented Research on Iron Phosphoric Acid
Purification Strategies for Phosphoric Acid from Iron Contaminants
Precipitation Methods (e.g., Ferrous Oxalate (B1200264) Dihydrate)
Precipitation is a common technique for removing iron from phosphoric acid, which involves the addition of a chemical agent to form an insoluble iron salt that can be separated from the solution. A well-studied approach is the use of oxalic acid to precipitate iron in its ferrous (Fe²⁺) state as ferrous oxalate dihydrate (FeC₂O₄·2H₂O). researchgate.netresearchgate.net
This process first requires the reduction of any ferric iron (Fe³⁺) present in the acid to ferrous iron (Fe²⁺), often achieved using iron scrap. researchgate.netekb.eg Following the reduction, oxalic acid is introduced, reacting with the ferrous ions to form the ferrous oxalate dihydrate precipitate. This compound has low solubility in dilute phosphoric acid, allowing for effective removal. researchgate.netresearchgate.net
Research has identified several key parameters that optimize the efficiency of this method. These include the reaction temperature, clarification time, the concentration of P₂O₅ in the acid, and the dosage of oxalic acid. researchgate.net Studies have shown that an iron removal efficiency of approximately 91% can be achieved with minimal loss of P₂O₅ (less than 1.0%). researchgate.netresearchgate.net The process is a promising method for purifying crude phosphoric acid with high iron content. iwaponline.com
Table 1: Optimal Conditions for Iron Removal by Ferrous Oxalate Dihydrate Precipitation
| Parameter | Optimal Condition | Finding | Reference |
|---|---|---|---|
| P₂O₅ Concentration | 28% | Studied in synthetic dilute phosphoric acid. | researchgate.netekb.eg |
| Reaction Temperature | 60 °C | Identified as the optimal temperature for the reaction. | researchgate.netekb.eg |
| Clarification Time | 2 hours | Determined as the necessary time for settling. | researchgate.net |
| Oxalic Acid Dose | 7.5 g / 100 g of 28% P₂O₅ acid | The ideal amount of precipitating agent. | researchgate.netekb.eg |
| Iron Removal Efficiency | ~91% | High efficiency with less than 1.0% P₂O₅ loss. | researchgate.netresearchgate.net |
Adsorption and Ion Exchange Techniques
Adsorption and ion exchange are separation techniques that utilize solid materials to capture iron ions from the phosphoric acid solution.
Adsorption involves passing the acid over a material with a high affinity for iron. Various adsorbents, including activated carbon and bentonite (B74815) clay, have been investigated. tsijournals.com These materials have porous structures that provide a large surface area for iron ions to adhere to. The effectiveness of adsorption is influenced by factors such as pH, temperature, contact time, and the concentration of the adsorbent and iron. tsijournals.com
Ion exchange employs specialized resins with functional groups that selectively exchange their ions for iron ions in the acid. tsijournals.comtandfonline.com Chelating ion exchange resins are particularly effective as they form strong, selective complexes with metal ions like iron. seplite.compurolite.com These resins can be packed into columns where the phosphoric acid flows through. The resin captures iron ions, and once saturated, it can often be regenerated for reuse. Research has focused on resins with functional groups like aminophosphonic acid and iminodiacetic acid. seplite.comnmfrc.org Studies using Puromet MTS9570 resin, for example, have demonstrated up to 70% iron removal. tandfonline.comresearchgate.net The adsorption process in such cases has been found to align well with the Langmuir isotherm model. tandfonline.comresearchgate.net
Table 2: Research Findings on Adsorption and Ion Exchange for Iron Removal
| Technique | Adsorbent/Resin | Key Finding | Reference |
|---|---|---|---|
| Adsorption | P(AM-AA)-TS Composite | Achieved over 70% iron removal under optimized conditions. | tsijournals.com |
| Ion Exchange | Puromet MTS9570 Resin | Removed 70% of iron from wet process phosphoric acid. | tandfonline.comresearchgate.net |
| Ion Exchange | Chelating Resins (general) | Functional groups like aminophosphonic acid show high selectivity for metal ions. | seplite.comnmfrc.org |
| Ion Exchange | Sulfonic/monophosphonic acid resin (S957) | Effective for removing Fe(III) from phosphoric acid–nitric acid solutions. | researchgate.net |
Solvent Extraction and Magnetic Separation Approaches
Solvent extraction is a separation process where an organic solvent, immiscible with phosphoric acid, is used to selectively remove iron. An extractant dissolved in the solvent binds with the iron ions, transferring them from the acid (aqueous phase) to the solvent (organic phase). acs.orgasianpubs.org After mixing, the two phases are separated. Organophosphorus extractants are commonly used for this purpose. acs.org While efficient, a challenge lies in stripping the iron from the extractant, though using oxalic acid as a stripping agent has shown promise, achieving a stripping rate of 83.01% for Fe(III). acs.org
Magnetic separation offers a novel way to purify phosphoric acid by leveraging the magnetic properties of iron. One approach involves using a hydrocyclone followed by passing the acid through a magnetic field, which can remove up to 78% of the iron. floridapoly.edufloridapoly.edutandfonline.com Another technique uses magnetic nanoparticles coated with a chelating agent. These particles are dispersed in the acid, where they bind to iron ions. An external magnetic field is then used to remove the iron-laden nanoparticles from the solution. researchgate.net
Membrane-Based Separations (Reverse Osmosis, Nanofiltration)
Membrane-based technologies provide a means of purification without chemical additives.
Nanofiltration (NF) employs membranes that separate components based on ion size and charge. wikipedia.orgwalshmedicalmedia.com These membranes can retain multivalent ions like Fe³⁺ while allowing the smaller phosphoric acid molecules and water to pass through. walshmedicalmedia.comwalshmedicalmedia.com By functionalizing the membrane surface with polymers like polyethyleneimines, a positive charge is created, which enhances the rejection of highly charged cations through electrostatic repulsion. bohrium.commdpi.com This method has proven highly effective, with studies reporting iron removal rates of up to 99.64%. walshmedicalmedia.comwalshmedicalmedia.com
Reverse Osmosis (RO) is another pressure-driven membrane process that can separate water and impurities from phosphoric acid. While it is a viable technique, its application is generally more effective at lower phosphoric acid concentrations (less than 2 mol/L), whereas nanofiltration performs well at concentrations up to 8 mol/L. walshmedicalmedia.com
Table 3: Performance of Nanofiltration in Phosphoric Acid Purification
| Impurity | Removal Efficiency | Note | Reference |
|---|---|---|---|
| Iron (Fe) | 99.63 - 99.64% | Relies on electrostatic repulsion with a functionalized membrane. | walshmedicalmedia.combohrium.com |
| Aluminum (Al) | 99.30 - 99.40% | High removal rate for trivalent cations. | walshmedicalmedia.combohrium.com |
| Cadmium (Cd) | 94.47 - 94.81% | Demonstrates effective removal of divalent cations. | walshmedicalmedia.combohrium.com |
Electrodialysis for Iron Removal
Electrodialysis is an electrochemical process that uses ion-exchange membranes and an electric field to separate ions from a solution. nih.govacs.org In an electrodialysis cell, cation-exchange membranes allow positive ions like Fe³⁺ to pass through towards the cathode, while anion-exchange membranes allow anions to move toward the anode. This effectively separates the iron impurities into a concentrate stream, leaving a purified phosphoric acid stream. nih.govacs.org This technology is noted for generating no waste and having low energy consumption. nih.gov Studies have shown that electro-electrodialysis (EED) can achieve metallic impurity removal ratios higher than 72.0% with a current efficiency of over 90%, particularly in less concentrated phosphoric acid solutions. nih.govacs.org
Melt Crystallization for Acid Purification
Melt crystallization is a separation method based on the principle of fractional crystallization from a molten state. uni-halle.deresearchgate.net When impure phosphoric acid is cooled, highly pure crystals of phosphoric acid hemihydrate (H₃PO₄·0.5H₂O) begin to form. researchgate.netresearchgate.net The impurities, including iron compounds, are rejected from the growing crystal lattice and become concentrated in the remaining liquid melt. wikipedia.org The pure solid crystals are then separated from the impure liquid. This is considered an environmentally friendly method as it avoids the use of solvents. uni-halle.de The process can be operated in suspension or as layer crystallization, and post-crystallization treatments like "sweating" (partial melting) can further enhance the purity of the final product. researchgate.netresearchgate.net
Role of Chelating Reagents in Selective Iron Removal
The removal of iron from wet-process phosphoric acid is crucial as high concentrations of iron can lead to several manufacturing problems. These issues include increased viscosity, reduced filtration rates, the formation of precipitates during concentration and storage, and loss of P₂O₅. researchgate.net Chelating agents, also known as sequestrants, are organic compounds that can form stable, water-soluble complexes with metal ions, effectively removing them from the solution. waterlinepublication.org.uk The mechanism involves the donation of electrons from functional groups on the chelating agent to the metal ion, forming stable heterocyclic rings called chelate rings. nih.gov This action isolates the metal ion, preventing it from engaging in undesirable side reactions like precipitation. nih.gov
Several types of chelating reagents have been investigated for their efficacy in selectively removing iron from phosphoric acid. These include aminopolycarboxylic acids (APCAs) like EDTA, phosphonates, and other organic acids. waterlinepublication.org.uknih.govfloridapoly.edu
Research conducted by the Florida Institute of Phosphate (B84403) Research (FIPR) demonstrated a technique for iron removal from wet-process phosphoric acid using chelating reagents based on phosphonate (B1237965) chemistry. floridapoly.edufloridapoly.edu The efficiency of these reagents is dependent on the amount of reagent used. For instance, increasing the quantity of precipitating reagents from 1% to 4% of the acid's weight was shown to increase the iron removal efficiency. floridapoly.edu However, the effectiveness varies between different phosphonate-based formulations. floridapoly.edu
Other studies have explored reagents such as oxalic acid and nitrilotris(methylene)triphosphonic acid (NTMTP). ekb.eg In one process, iron is first reduced from Fe(III) to Fe(II) using iron scrap, then precipitated as ferrous oxalate dihydrate (FeC₂O₄·2H₂O) by adding oxalic acid. ekb.eg This method achieved a 91.0% removal efficiency with minimal P₂O₅ loss. ekb.eg NTMTP has also been shown to be highly effective, achieving 99% iron removal from 1.0 M wet-process phosphoric acid at ambient temperatures by precipitating an organo-metallic complex. ekb.eg
The effectiveness of a chelating agent is influenced by several factors, most notably the pH of the solution. waterlinepublication.org.uk The stability of the metal-chelate complex is pH-dependent; for example, an EDTA-ferric iron (Fe³⁺) complex is stable at a pH below 8, but as the pH increases, ferric hydroxide (B78521) will begin to precipitate. waterlinepublication.org.uk
Table 1: Iron Removal Efficiency of Various Phosphonate-Based Chelating Reagents This table is interactive. Click on the headers to sort the data.
Data sourced from a study on filter acid with 26% P₂O₅. floridapoly.edu
Analytical Methodologies for Industrial Process Control
Quantitative Determination of Iron Species in Phosphoric Acid and Related Materials
Accurate and rapid determination of iron species (Fe(II) and Fe(III)) in phosphoric acid and phosphate-bearing materials is essential for industrial process control. nmlindia.orglyellcollection.org A variety of analytical methods are employed, each with specific applications and limitations.
Spectrometric and Spectroscopic Methods:
Atomic Absorption Spectrophotometry (AAS): This technique is considered highly suitable for determining iron, aluminum, and magnesium in rock phosphate samples. nmlindia.org The method typically involves sample digestion with a mixture of acids, such as aqua regia followed by perchloric acid, to prepare a solution for analysis. nmlindia.org
Inductively Coupled Plasma with Optical Emission Spectroscopy (ICP-OES): ICP-OES is another powerful technique for the analysis of phosphate in iron ores and vice-versa. lyellcollection.orggeoscienceworld.org However, it faces challenges, including serious spectral interferences on the most sensitive phosphorus spectral lines caused by the presence of iron and copper. geoscienceworld.org
FT-Raman Spectroscopy: This method has been developed for the quantitative analysis of phosphate in highly concentrated industrial raw phosphoric acid. The technique evaluates band shifts in the Raman spectrum, but it is noted that iron(III) can cause interference. scilit.com
Titrimetric Methods: Titration is a classic and widely used method for iron determination. A key aspect of titrating iron(II) with an oxidizing agent like potassium dichromate is the use of phosphoric acid. When added to the solution, phosphoric acid forms colorless hydrogenphosphatoiron(III) complexes (e.g., [Fe(H₂PO₄)(H₂O)₅]²⁺). stackexchange.com This effectively masks the yellow color of aqueous iron(III) complexes, which would otherwise obscure the color change of the redox indicator at the endpoint, thereby enabling a sharp and accurate determination. stackexchange.comquora.com
Redox Titration: Fe(II) can be estimated in a phosphoric acid medium by titration with ceric sulphate or sodium vanadate (B1173111) using redox indicators like cacotheline (B613828) and ferroin. niscpr.res.in This method can be extended to determine the total iron content by first reducing any Fe(III) to Fe(II). By analyzing one aliquot for Fe(II) and another for total iron, the concentration of Fe(III) can be calculated by difference. niscpr.res.in
Electrochemical Methods:
Voltammetry: A robust voltammetric method has been developed for the speciation of Fe(II) and Fe(III) in pharmaceutical iron polysaccharidic complexes. nih.gov This methodology is proposed as a viable and more environmentally sustainable alternative to traditional polarographic methods. nih.gov
Iron Phosphate Cement Systems: Reaction Chemistry and Material Properties
Iron phosphate cements (IPCs) are chemically bonded phosphate ceramics formed through an acid-base reaction between an iron-containing compound and a phosphate solution. These materials are gaining attention for various applications, including as alternatives to traditional cements.
Hydration Chemistry and Formation of Amorphous Phases
The setting and hardening of IPCs involve a complex hydration process. When an iron source, such as magnetite (Fe₃O₄) or iron-rich industrial byproducts like copper smelting slag, is mixed with phosphoric acid or a phosphate salt solution (e.g., ammonium (B1175870) dihydrogen phosphate), a multi-stage reaction ensues. mst.eduresearchgate.net
The early-age hydration process can be summarized in several stages: mst.eduresearchgate.net
Dissolution: Initial dissolution of the phosphate source (e.g., ammonium dihydrogen phosphate) and the iron-containing phases from the solid raw material. mst.edu
Product Formation: Crystalline phases such as FeH₂P₃O₁₀·H₂O and FePO₄ begin to form as the main reaction products. mst.eduresearchgate.net
Redox Reaction: A key feature of IPC hydration is the occurrence of a redox reaction where Fe(II) is oxidized to Fe(III). This is distinct from systems like magnesium phosphate cement and occurs due to the suitable pH and oxidation-reduction potential within the IPC system. mst.eduresearchgate.net
Equilibrium: The system eventually reaches hydration reaction equilibrium. mst.edu
A critical aspect of IPC chemistry is the formation of amorphous phases. Multiple characterization techniques, including X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS), have revealed that an amorphous iron phosphate phase is the primary binder in these cements. researchgate.netascelibrary.org This amorphous product is responsible for binding the unreacted raw material particles together, leading to the hardening of the cement. mst.eduresearchgate.net Research on laterite-based phosphate cements also confirms that reaction with phosphoric acid leads to the formation of an amorphous product, such as FePO₄, which reinforces the material's matrix. researchgate.net
Microstructural Evolution and Binder Phase Characterization
The development of mechanical strength in iron phosphate cements is directly linked to their microstructural evolution. As the hydration reaction proceeds, the newly formed amorphous iron phosphate binder phase fills the spaces between the unreacted core particles (e.g., copper slag or magnetite). mst.eduresearchgate.net
Characterization of this microstructure is performed using a suite of analytical techniques:
Scanning Electron Microscopy (SEM): SEM micrographs of hardened IPC pastes reveal a dense matrix where the binder phase coats and connects the larger, unreacted particles. researchgate.netresearchgate.net
X-ray Diffraction (XRD): XRD analysis is used to identify the crystalline phases that form, but it also provides evidence for the amorphous binder through the presence of a broad, non-crystalline hump in the diffractogram and a decrease in the intensity of peaks from the initial crystalline reactants. researchgate.netresearchgate.net
Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS): These spectroscopic methods help to confirm the chemical nature of the binder phase and the transformation of Fe(II) to Fe(III) during the hydration process. researchgate.netascelibrary.org
The result of this microstructural evolution is a well-densified and strong matrix with few accessible voids, which contributes to the material's mechanical properties. researchgate.netresearchgate.net The compressive strength of IPCs is influenced by factors such as the mass ratio of the raw materials. For example, in one study, a mass ratio of copper slag to ammonium dihydrogen phosphate of 2.0 yielded the highest compressive strengths, reaching 47.5 MPa after 28 days. mst.edu Similarly, for a magnetite-based IPC, a magnetite-to-phosphoric acid mass ratio of 2.6 produced the highest strength of 33 MPa at 28 days. researchgate.netascelibrary.org
Advanced Material Modification Strategies for Industrial Relevance
Modifying iron phosphate-based materials is a key area of research aimed at enhancing their properties for specific industrial applications, ranging from corrosion-resistant coatings to advanced energy storage.
Modification for Corrosion Resistance: Iron phosphate coatings are commonly used as a pretreatment for steel surfaces to improve paint adhesion and provide corrosion resistance. Advanced strategies to enhance this resistance involve the modification of the phosphating bath chemistry. The addition of small quantities of metal ions, such as zinc, nickel, and calcium (at concentrations below 200 ppm), to conventional iron phosphating baths has been shown to significantly improve performance. p2infohouse.org These modifications can increase corrosion resistance by 10% to 75%. p2infohouse.org The mechanism is believed to involve the creation of a more compact coating with smaller crystals, which reduces the porosity of the phosphate layer and provides better coverage of the base metal. p2infohouse.org While the coatings are still primarily composed of iron oxides and phosphates, the incorporation of these other metal ions alters the crystal structure and density, delaying the onset of corrosive attack. p2infohouse.org
Modification for Energy Storage: Lithium iron phosphate (LiFePO₄) is a prominent cathode material for lithium-ion batteries due to its stability, low cost, and safety. cip.com.cn However, its performance is limited by inherently low electronic and ionic conductivity. cip.com.cnelectrochemsci.org Several modification strategies are employed to overcome these limitations:
Surface Coating: This is one of the most effective and widely used methods. Coating the LiFePO₄ particles with a conductive material, most commonly carbon, creates an efficient conductive network that improves electron transport. mdpi.comresearchgate.net The carbon coating can be applied via in-situ methods (adding a carbon source during the LiFePO₄ synthesis) or ex-situ methods (physically mixing synthesized LiFePO₄ with a carbon source). electrochemsci.org In-situ coating often results in a thinner, more uniform layer and better electrochemical performance. electrochemsci.org Other coating materials include metals and metal oxides. mdpi.com
Ion Doping: Introducing other ions into the LiFePO₄ crystal structure can improve its intrinsic conductivity. cip.com.cn
Morphology Control: Synthesizing LiFePO₄ with a specific morphology, such as nanosized particles, shortens the diffusion path for lithium ions, thereby enhancing rate performance. mdpi.com
Combining these strategies, such as creating carbon-coated, ion-doped nanoparticles, is considered a highly effective approach to fully realize the potential of iron phosphate materials in high-performance industrial applications. cip.com.cn
Elemental Doping and Impurity Control in Iron-Phosphorus Compounds
Elemental doping is a critical strategy for enhancing the intrinsic properties of iron-phosphorus compounds, particularly in applications such as cathode materials for lithium-ion batteries. electrochemsci.org By intentionally introducing other elements into the crystal lattice, researchers can modify the material's electronic conductivity, ionic diffusion, and structural stability. electrochemsci.orgoaepublish.com
One of the most extensively studied iron-phosphorus compounds in this context is lithium iron phosphate (LiFePO4 or LFP). electrochemsci.org Despite its advantages like high theoretical capacity and excellent stability, its application is limited by inherently low electronic and ionic conductivity. oaepublish.comresearchgate.net Doping with metal cations at the iron (Fe) site is a proven method to overcome these limitations. oaepublish.comresearchgate.net
Research has explored a wide array of dopants, including 3d, 4d, and 5d transition metals. oaepublish.com For instance, doping with elements such as Molybdenum (Mo), Niobium (Nb), Manganese (Mn), and Cobalt (Co) has been demonstrated to improve the electronic conductivity of LFP. oaepublish.comresearchgate.net Theoretical screening using first-principles calculations has identified Vanadium (V), Manganese (Mn), Nickel (Ni), Rhodium (Rh), and Osmium (Os) as promising dopants for creating high-performance cathode materials. oaepublish.com
Co-doping, the introduction of multiple elements, is another advanced strategy. A study on co-doping LFP with Nickel (Ni) and Manganese (Mn) resulted in a material (LiFe0.95Ni0.02Mn0.03PO4/C) with a high initial discharge capacity and excellent cycle stability. electrochemsci.org
The effects of various dopants on Lithium Iron Phosphate (LFP) are summarized in the table below.
| Dopant Element(s) | Compound Formula Example | Observed Effects | Reference(s) |
| Titanium (Ti) | Ti-doped LiFePO₄ | Decreased particle size, more uniform particle distribution, increased tap density. Discharge capacity gradually decreased with increased Ti content. | mdpi.com |
| Manganese (Mn) | LiFe₁₋ₓMnₓPO₄/C (x=0.02) | Increased specific discharge capacity (154mAh/g at 0.2C), improved high-rate capability, and reduced electrochemical reaction resistance. | spiedigitallibrary.org |
| Ruthenium (Ru) | LiFe₀.₉₉Ru₀.₀₁PO₄/C | Excellent specific capacities (162.6 mAh/g at 0.1C), improved lithium diffusion coefficient, and high capacity retention (95.6% after 300 cycles at 5C). | nih.gov |
| Niobium (Nb) | LFP/C-Nb₁ | Boosted cycling stability and improved capacity retention rate (above 96.1% after 100 cycles at 0.2C). | nih.gov |
| Fluorine (F) | LFP/C-F₃ | Improved discharge capacity at high rates (113.7 mAh g⁻¹ at 10 C). | nih.gov |
| Nickel (Ni) & Manganese (Mn) | LiFe₀.₉₅Ni₀.₀₂Mn₀.₀₃PO₄/C | Good cycle and rate performance, with a first discharge capacity of 145.4 mAh/g and 98.6% capacity retention after 100 cycles. | electrochemsci.org |
| Sulfur (S), Cobalt (Co), & Manganese (Mn) | S/Co/Mn co-doped LiFePO₄ | Significantly reduced bandgap from 3.593 eV to 0.190 eV, enhancing conductivity. Decreased Li-ion diffusion activation energy. | researchgate.net |
Impurity control is equally critical, especially during the synthesis of the foundational phosphoric acid. The presence of metallic impurities such as iron, aluminum, and magnesium in the phosphate source material can negatively impact the production process of phosphoric acid. researchgate.net These impurities can lead to reductions in conversion efficiency and increases in the viscosity and density of the acid. researchgate.net In the filtration stage, such impurities contribute to an increased resistivity of the filter cake. researchgate.net Therefore, managing the levels of these impurities in the raw materials is essential for ensuring the quality and yield of the final iron-phosphorus products. researchgate.net
Surface Engineering and Coating Techniques
Surface engineering and coating techniques are widely employed to enhance the performance and durability of materials treated with iron-phosphoric acid solutions. These processes create a conversion coating, transforming the metal surface into a non-metallic, crystalline, or amorphous layer of iron phosphate. asminternational.orgvalencesurfacetech.com This layer serves primarily to improve corrosion resistance and provide an excellent base for subsequent painting or powder coating. valencesurfacetech.comhenkel-adhesives.com
The iron phosphate coating process involves the chemical reaction of a dilute phosphoric acid solution, often containing other chemicals, with a metal surface like iron, steel, aluminum, or zinc. asminternational.orgresearchgate.net The acid attacks the metal, and as it is consumed, the pH at the metal-solution interface rises slightly. asminternational.orgnmfrc.org This pH shift causes dissolved primary phosphate salts to precipitate onto the surface, forming the coating. asminternational.orgnmfrc.org
The quality and properties of the iron phosphate coating depend on several factors, including the cleanliness of the metal surface, the chemical composition of the phosphating bath, and the application method. nmfrc.org Thorough pre-treatment to remove oils, grease, and other contaminants is a critical first step. valencesurfacetech.comnmfrc.org
Common application methods include:
Immersion: This technique is suitable for coating parts with complex shapes, ensuring uniform coverage. valencesurfacetech.comphosphating.net
Spraying: A more advanced method that offers high production speed and improved quality, though it requires a higher initial investment. phosphating.net
Wiping: A simple method used for large metal pieces that cannot fit into immersion tanks or for situations where a full production line is not feasible. phosphating.net
Accelerators are often added to the phosphating solution to speed up the coating formation. nmfrc.org These can include compounds like molybdates, chlorates, bromates, or hydroxylamine (B1172632) sulfate (B86663). asminternational.orggoogle.com The choice of accelerator depends on the metal being treated and the desired coating properties. nmfrc.org For instance, a combination of sodium chlorate (B79027) and hydroxylamine sulfate has been used to produce high-quality coatings on ferrous metals at lower temperatures. google.com
The resulting iron phosphate coatings are typically amorphous and can range in color from iridescent blue to reddish-blue. asminternational.org The coating weight is generally between 0.2 and 1.0 g/m². phosphating.net While they offer less corrosion resistance than zinc phosphate coatings, they provide excellent adhesion and flexibility when painted. asminternational.orghenkel-adhesives.com
Beyond traditional phosphating, other surface modification techniques are researched for related iron compounds. For instance, iron oxide nanoparticles can be coated with inorganic materials like silica (B1680970) or organic polymers. nih.gov Silica coatings enhance stability and reduce agglomeration, while carbon coatings can improve the conductivity of iron oxide materials used in energy storage applications. nih.gov
The table below outlines typical components and operating parameters for an iron phosphate coating process.
| Parameter | Description | Typical Values / Components | Reference(s) |
| Primary Components | Chemicals forming the basis of the coating solution. | Primary phosphate salts, Phosphoric acid | asminternational.org |
| Accelerators | Additives to speed up the coating reaction. | Molybdate salts, Chlorate salts, Bromate salts, Hydroxylamine sulfate | asminternational.orggoogle.com |
| Detergents | Anionic/nonionic surfactants for cleaning. | Included in some formulations for simultaneous cleaning and coating. | asminternational.orgilve.com.tr |
| Operating pH | The acidity range for optimal coating formation. | 4.0 - 6.0 | asminternational.orgphosphating.net |
| Operating Temperature | The temperature range of the phosphating bath. | Room Temperature to 65°C (Dip/Spray); up to 180°F (93°C) in some systems. | phosphating.netgoogle.com |
| Application Method | The technique used to apply the solution to the metal surface. | Immersion, Spray, Wiping | valencesurfacetech.comphosphating.net |
| Coating Weight | The mass of the coating per unit area. | 0.2 - 1.0 g/m² | phosphating.net |
Environmental Aspects of Iron Phosphorus Systems in Industrial Contexts
Management and Utilization of Phosphate (B84403) Slag and Industrial Residues Containing Iron-Phosphorus
Industrial processes involving phosphorus, such as steelmaking and yellow phosphorus production, generate significant quantities of slag and other residues rich in both iron and phosphorus compounds. These materials, once considered waste, are now increasingly viewed as secondary resources with potential for valorization in various applications, contributing to a more circular economy. researchgate.netresearchgate.net
The management of these residues focuses on transforming them from an environmental liability into valuable products. Ferrous slags, which include iron and steel slag, are byproducts of iron and steel manufacturing. mdpi.com Their composition is primarily dominated by calcium, silicon, and iron oxides. mdpi.com Yellow phosphorus slag (YPS), a byproduct of elemental phosphorus production, also contains significant amounts of calcium and silicon oxides, along with residual phosphorus. mdpi.comnih.gov
The utilization of these iron and phosphorus-containing slags is diverse:
Construction Materials: Due to their hard and dense nature, air-cooled iron and steel slags are widely used as aggregates in concrete, asphalt, and road bases. scispace.com Their use in construction helps conserve natural resources like stone, sand, and gravel. researchgate.net Some research has focused on using phosphorus slag to create geopolymers and other cementitious materials, although its lower cementitious activity compared to blast furnace slag presents challenges. researchgate.netnih.gov
Fertilizers and Soil Conditioners: Steelmaking slag contains essential plant nutrients such as calcium, silicon, magnesium, manganese, and iron, as well as phosphorus. semanticscholar.org This composition makes it suitable for use as a silicate (B1173343) or phosphate fertilizer, particularly for improving acidic soils. mdpi.comsemanticscholar.org Similarly, activated Yellow Phosphorus Slag can be used to produce granular rice fertilizer, providing essential micronutrients for crop growth. mdpi.comresearchgate.net
Environmental Applications: A significant application for these slags is in water treatment, specifically for the removal of phosphate from wastewater to combat eutrophication. mdpi.commdpi.com The high calcium content in steel slag facilitates the precipitation of calcium phosphates, while iron oxides contribute to phosphorus adsorption. mdpi.commdpi.com Studies have shown that steel slag can achieve high phosphorus removal efficiencies, although factors like water alkalinity can influence performance. mdpi.comnih.gov Iron-rich smelting slag has also been investigated for creating phosphate cements capable of stabilizing heavy metals like chromium. mst.edu
The potential for leaching of heavy metals is an environmental concern that requires careful management. nih.govbohrium.com While the major components of slag are generally stable, trace elements such as chromium, vanadium, lead, and manganese can be present. mdpi.comnih.gov However, research suggests that these elements are often in generally insoluble phases, and leaching tests indicate that, under many conditions, the release of these contaminants is within acceptable environmental limits for applications like road construction. researchgate.net
Below is an interactive data table summarizing the typical chemical composition of various industrial slags containing iron and phosphorus compounds.
Table 1: Typical Chemical Composition of Industrial Slags Containing Iron and Phosphorus (% w/w) Data compiled from multiple sources. mdpi.comnih.govscispace.comnih.gov The exact composition can vary significantly based on the specific industrial process and raw materials used.
| Compound | Iron Slag (Blast Furnace) | Steel Slag (BOF/EAF) | Yellow Phosphorus Slag (YPS) |
| CaO | 30–50 | 30–60 | 40–60 |
| SiO₂ | 30–50 | 10–25 | 25–42 |
| Fe₂O₃/FeO | 0.1–2.0 | 15–40 | 0.2–2.5 |
| Al₂O₃ | 5–15 | 1–10 | 2.5–5.0 |
| MgO | 1–15 | 2–12 | 0.5–3.0 |
| P₂O₅ | < 1 | 1–4 | 1–4 |
| MnO | 0.2–2.0 | 2–10 | < 1 |
Sustainable Production Practices and Waste Minimization in Phosphoric Acid Manufacturing
The traditional wet process for phosphoric acid production is resource-intensive and generates large volumes of waste, most notably phosphogypsum. semanticscholar.org Recognizing these challenges, the industry is moving towards more sustainable practices and technologies aimed at minimizing waste, reducing energy consumption, and implementing circular economy principles. semanticscholar.orgmdpi.comostara.com
Key strategies for sustainable production include:
Valorization of Low-Grade Raw Materials: Conventional processes often struggle with low-grade phosphate rocks due to high impurity levels, which can cause issues like increased viscosity and scaling. prayon.com Innovative approaches, such as the EcoPhos process, have been developed to utilize these challenging raw materials, as well as alternative phosphorus sources like sewage sludge ash (SSA). researchgate.netresearchgate.netepa.gov The EcoPhos process uses hydrochloric acid for soft digestion, which allows for the recovery of phosphorus from materials that are not suitable for the conventional sulfuric acid route. prayon.comresearchgate.net This not only expands the range of viable raw materials but also turns waste products like SSA into a valuable phosphorus source. researchgate.netresearchgate.net
Waste as a Resource (Circular Economy): The core of sustainable practice is to view waste streams not as disposable but as potential co-products. researchgate.netsemanticscholar.org
Phosphogypsum (PG): For every ton of phosphoric acid produced, four to five tons of PG are generated. scispace.com While its disposal in large stacks poses environmental challenges, purified PG can be used in the construction industry for products like cement and drywall, or in agriculture as a soil conditioner. ballestra.com Technologies are being developed to produce cleaner PG with low levels of impurities, making it more suitable for these applications. prayon.com
Wastewater Treatment and Resource Recovery: Phosphoric acid production generates acidic wastewater that requires treatment. ostara.com Circular processes are being developed to not only treat this water but also to recover valuable components. For instance, recent innovations include three-step processes involving selective electrodialysis, reverse osmosis, and neutralization that can recover clean water, sulfuric acid, and phosphate, significantly reducing the final volume of wastewater. ostara.com Circular economy initiatives have demonstrated the ability to achieve high phosphorus recovery rates from industrial wastewater, reducing both disposal costs and the need for virgin resources. prwireindia.com
Process Efficiency and Technological Innovation: Improving the efficiency of the production process itself is a major goal. The EU-funded ECOPHOS project, for example, focused on developing ecologically sustainable and energy-saving technologies for a wide range of phosphorus-containing substances. mdpi.comeuropa.eu This includes optimizing reaction conditions, improving filtration methods, and using computer-aided modeling to reduce cost, waste, and energy usage. europa.eu Some modern processes can produce concentrated phosphoric acid directly without a costly and energy-intensive evaporation step. epa.gov
The following table highlights some innovative approaches in phosphoric acid production aimed at sustainability.
Table 2: Innovations in Sustainable Phosphoric Acid Production Data compiled from multiple sources. ostara.comresearchgate.netprwireindia.comeuropa.eu
| Innovation | Description | Key Environmental Benefit(s) |
| EcoPhos Process | Utilizes hydrochloric acid to process low-grade phosphate rock and sewage sludge ash. researchgate.neteuropa.eu | Valorization of waste/low-quality raw materials; production of high-purity phosphoric acid and byproducts; can produce concentrated acid without an evaporation step. epa.gov |
| Circular Wastewater Treatment | Multi-step processes (e.g., electrodialysis, reverse osmosis) to treat plant wastewater. ostara.com | Reduces wastewater volume by over 90%; recovers clean water, sulfuric acid, and phosphate for reuse. prwireindia.com |
| Phosphogypsum Purification | Processes to remove impurities from phosphogypsum. | Enables the use of phosphogypsum in construction and agriculture, avoiding landfilling. |
| Process Modeling & Optimization | Use of mathematical models and computer-aided tools to fine-tune production parameters. europa.eu | Reduction of energy consumption, raw material use, and overall waste generation. europa.eu |
Environmental Impact of Iron Impurities in Industrial Process Streams
Iron is a common impurity in phosphate rock, and its presence has significant environmental and operational consequences in the wet-process production of phosphoric acid. ekb.egmdpi.com While small amounts of iron can be beneficial for the granulation of certain fertilizers, higher concentrations negatively affect process efficiency, product quality, and waste generation. floridapoly.edu
The primary impacts of iron impurities include:
Contamination of Phosphogypsum: Iron impurities from the phosphate rock are partially transferred to the phosphogypsum (PG) byproduct during the acidulation process. researchgate.net Iron is considered a dyeing metal element that can impart a gray or yellow color to the PG, reducing its whiteness and making it less desirable for applications where appearance is important, such as in plasterboard. researchgate.net Iron can exist in PG in different forms, including as pyrite (B73398) (FeS₂) from the original ore, as goethite (FeO(OH)), or as eutectic iron within the calcium sulfate (B86663) crystal lattice. researchgate.net The presence of iron and other impurities in PG can limit its valorization potential, leading to larger quantities being stockpiled in stacks, which occupy large land areas and pose a risk of leachate contamination. researchgate.net
Formation of Iron Phosphate Sludge: In wastewater treatment processes associated with various industries, iron salts (such as ferric chloride) are often added to remove phosphate from effluent streams to prevent eutrophication. This results in the precipitation of iron phosphate sludge. While effective for water treatment, this practice transfers the phosphorus into a solid waste stream that requires management. The strong affinity between iron and phosphate can make phosphorus recovery from this sludge difficult and energy-intensive, hindering circular economy goals. floridapoly.edu
The concentration of iron and other impurities varies significantly depending on the geological origin of the phosphate rock, directly impacting the environmental performance of a given phosphoric acid plant.
Below is an interactive data table showing the variation in iron oxide content in phosphate rocks from different deposits.
Table 3: Iron Oxide (Fe₂O₃) Content in Phosphate Rock from Various Deposits (% w/w) Data compiled from a 2023 study on phosphate rock quality. mdpi.com
| Phosphate Rock Deposit | Fe₂O₃ Content (%) |
| Deposit 1 | 0.21 |
| Deposit 2 | 0.25 |
| Deposit 3 | 0.64 |
| Deposit 4 | 0.28 |
| Deposit 5 | 2.31 |
This variability underscores the challenge that iron impurities pose to the industry and highlights the importance of developing robust purification techniques and sustainable management strategies for iron-containing process streams. ekb.egfloridapoly.edu
Emerging Trends and Future Research Directions in Iron Phosphorus Chemistry
Advancements in Lithium Iron Phosphate (B84403) and Related Cathode Materials
Lithium iron phosphate (LiFePO₄) has established itself as a cornerstone of modern lithium-ion battery technology, prized for its exceptional safety, long cycle life, and the use of abundant, low-cost raw materials. mdpi.comevlithium.comresearchgate.net However, its inherent limitations, such as lower energy density compared to nickel-cobalt-manganese (NCM) cathodes and modest electrical conductivity, have spurred intensive research into next-generation materials and innovative electrode designs to push its performance boundaries. researchgate.netnih.govmdpi.com
A significant frontier in cathode material development is the creation of iron-phosphate-based compounds that offer higher energy densities. researchgate.net One of the most promising of these next-generation materials is lithium manganese iron phosphate (LiMnₓFe₁₋ₓPO₄ or LMFP). researchgate.netforbes.com
LMFP materials are attractive because they combine the structural stability and safety of LiFePO₄ with the higher operating voltage of LiMnPO₄ (around 4.1 V), which is approximately 20% higher than that of LFP. researchgate.netmdpi.com This higher voltage translates directly to a greater potential energy density, which can reach a theoretical value of about 700 Wh/kg. researchgate.net However, a major challenge with LiMnPO₄ and, by extension, manganese-rich LMFP, is its inherently lower ionic and electronic conductivity compared to LFP. researchgate.netmdpi.com
To overcome these kinetic limitations, researchers are focused on several strategies:
Doping: Introducing iron into the LiMnPO₄ structure to create an LMFP solid solution enhances electronic conductivity and improves the material's transmission kinetics. mdpi.com
Nanosizing and Morphology Control: Synthesizing LMFP as nanomaterials, such as nanorods grown on graphene sheets, shortens the diffusion path for lithium ions and electrons, dramatically improving rate performance. stanford.edu
Research has demonstrated the effectiveness of these approaches. For instance, carbon-coated LiMn₀.₈Fe₀.₂PO₄ has shown a discharge capacity of 152.5 mAh·g⁻¹ at a low rate (0.1 C) and retained a capacity of 95.7 mAh·g⁻¹ at a higher 5 C rate. mdpi.com Similarly, LiMn₀.₇₅Fe₀.₂₅PO₄ nanorods grown on graphene have achieved a capacity of 132 mAhg⁻¹ at an extremely high 20 C discharge rate. stanford.edu This progress has attracted commercial interest, with companies like General Motors investing in the development of advanced LMFP chemistries for future electric vehicles. forbes.com
Table 1: Performance of a Sample Next-Generation Iron-Phosphate Cathode Material
| Material | Discharge Rate | Specific Capacity (mAh·g⁻¹) | Reference |
|---|---|---|---|
| LiMn₀.₈Fe₀.₂PO₄/C | 0.1 C | 152.5 | mdpi.com |
| 5 C | 95.7 | ||
| LiMn₀.₇₅Fe₀.₂₅PO₄/Graphene | 20 C | 132 | stanford.edu |
| 50 C | 107 |
Beyond the chemistry of the active material itself, significant performance gains are being realized through the redesign of the electrode's physical structure. The goal of novel electrode architectures is to improve ion and electron transport, especially in thicker electrodes needed for higher energy density. acs.orgrsc.org
Key innovations include:
Hierarchical and Porous Structures: Researchers are creating three-dimensional (3D) porous microstructures, such as flower-like microspheres composed of interwoven nanoplates. acs.org These structures facilitate the penetration of the electrolyte deep into the electrode particles, improving performance. acs.org A recent approach involves designing ultrathick LFP electrodes with vertical microchannels, which dramatically reduces the tortuosity (the convoluted path ions must travel) and overcomes the slow electrolyte infiltration that plagues conventional thick electrodes. acs.org
Magnetic Field Alignment: A novel manufacturing technique uses a magnetic field to order the LFP and carbon additive particles within the electrode slurry. rsc.orgresearchgate.net This process creates more evenly distributed pores, which significantly decreases the ionic resistance of the final electrode and boosts rate and cycle performance. rsc.org
Materials Integration: Integrating highly conductive materials like graphene with iron phosphate particles is a powerful strategy. stanford.edu Growing LFP or LMFP nanocrystals directly onto graphene sheets creates a highly efficient 3D conductive network, ensuring rapid electron transport throughout the electrode. stanford.edu
These architectural enhancements are critical for enabling fast charging and for increasing the practical energy density of LFP-based batteries, making them more competitive for a wider range of applications. mdpi.comacs.org
Innovations in Iron-Phosphorus Material Synthesis and Processing for Tuned Properties
The properties of iron-phosphorus materials are profoundly influenced by their synthesis method. evlithium.comunivpubl.com Modern techniques are moving beyond traditional high-temperature solid-state reactions to methods that offer precise control over particle size, shape (morphology), and crystallinity, which are essential for optimizing electrochemical performance. mdpi.comrsc.org
Commonly employed synthesis routes include:
Liquid-Phase Synthesis: Methods like sol-gel, hydrothermal, and co-precipitation are widely used. evlithium.comunivpubl.commdpi.com These techniques allow for the creation of uniform, nanosized particles at lower temperatures than solid-state methods. mdpi.commdpi.com For example, a hydrothermal route was used to prepare zinc oxide and carbon co-modified LFP nanomaterials with well-dispersed spherical particles, leading to vastly boosted performance. mdpi.com
Morphology Control: Researchers can now create iron phosphate materials with specific, controlled shapes, such as 2D-plates and 1D-rods, by adjusting synthesis parameters like the polarity of the solvent medium. rsc.org Nanorods are particularly interesting as they can be oriented to facilitate faster lithium-ion diffusion along specific crystallographic axes. stanford.eduresearchgate.net
Green Synthesis: There is a growing emphasis on developing more environmentally friendly synthesis methods. rsc.org This includes using less hazardous and more readily available precursors, such as employing iron carboxylates and triphenylphosphite instead of highly toxic sources like iron pentacarbonyl (Fe(CO)₅) and phosphine (B1218219) derivatives to produce iron phosphide (B1233454) nanoparticles. rsc.org
Novel Precursor Routes: An innovative approach uses electroflocculation of waste iron filings to sustainably produce a 3D mesoporous FePO₄ precursor, which can then be converted into a high-performance LFP/C cathode material. acs.org
These advanced synthesis and processing strategies are not just academic exercises; they are crucial for producing materials with tailored properties, such as high conductivity and rapid ion transport, that are necessary for high-performance energy storage and catalytic applications. researchgate.netmdpi.com
Development of Advanced Spectroscopic and In Situ Characterization Techniques
A deep understanding of the structure, composition, and dynamic behavior of iron-phosphorus materials is essential for continued innovation. Advanced characterization techniques provide researchers with the insights needed to correlate a material's properties with its performance.
Key techniques and their applications include:
Spectroscopy and Diffraction: Techniques such as X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) are used to identify the chemical states and bonding environments of iron and phosphorus within a material. researchgate.netnih.gov Neutron powder diffraction is particularly powerful for probing the complex magnetic structures in materials like iron phosphate oxide (Fe₃PO₄O₃), which can exhibit helical magnetic ordering due to competing spin interactions. mountainscholar.org
Sequential Chemical Extraction: This method, often combined with spectroscopic analysis, allows for the fractionation and identification of different iron-phosphorus species within complex mixtures like sewage sludge. researchgate.netnih.gov This is crucial for developing effective phosphorus recovery processes. researchgate.net
In Situ and Operando Analysis: The development of in situ characterization techniques is a major trend. These methods allow scientists to observe the material "in action"—for example, inside a functioning battery. By monitoring structural and chemical changes as the battery charges and discharges, researchers can directly identify reaction mechanisms, pathways for ion diffusion, and modes of degradation. The use of operando optical fiber sensors to measure stress accumulation in real-time within a thick LFP electrode is one such example, confirming the mechanical stability improvements from novel architectures. acs.org
These advanced analytical tools are indispensable for moving beyond a trial-and-error approach to materials design, enabling a more rational and targeted development of new and improved iron-phosphorus compounds.
Predictive Design of Iron-Phosphorus Materials and Processes through Computational Chemistry
Computational chemistry and materials modeling have become vital tools for accelerating the discovery and optimization of iron-phosphorus materials. By simulating materials at the atomic level, researchers can predict their properties and behaviors before engaging in time-consuming and costly laboratory synthesis.
Computational approaches are being used to:
Screen New Materials: Theoretical calculations can predict the stability, voltage, and ion diffusion barriers of novel cathode compositions, helping to identify promising candidates like LMFP.
Optimize Electrode Architecture: Simulations are used to model ion transport kinetics in complex electrode structures. acs.org For example, modeling can reveal how features like vertical microchannels lower the electrode's tortuosity, providing a quantitative understanding of why certain architectures lead to better performance. acs.org
Understand Fundamental Properties: Computational methods are employed to unravel complex physical phenomena. For instance, modeling has been used to understand the competing magnetic interactions (J1-J2) that give rise to the unique helical magnetic structure in iron phosphate oxide. mountainscholar.org
This predictive power allows for a more rational design of materials and processes, guiding experimental efforts toward the most promising avenues and significantly shortening the development cycle for next-generation iron-phosphorus technologies.
Resource Recovery and Recycling Methodologies for Iron-Phosphorus Compounds
As iron-phosphate-based materials, particularly LFP batteries, become more widespread, the development of efficient and sustainable recycling methods is imperative to create a circular economy, conserve resources, and minimize environmental impact. rsc.orgmdpi.com Research is focused on recovering valuable components from spent batteries and other industrial wastes.
Key recycling strategies include:
Hydrometallurgy: This is the most common approach for LFP battery recycling. It typically involves a leaching step to selectively dissolve and separate the constituent metals. Several variations exist:
Selective Lithium Leaching: Processes have been developed that use a stoichiometric amount of an acid, such as sulfuric acid (H₂SO₄) or organic acids like formic acid, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.orgwpi.eduacs.org This allows for the selective leaching of lithium into the solution while the iron and phosphate remain as a solid FePO₄ residue, which can also be recovered. acs.org Leaching efficiencies for lithium can be very high, with reports of over 96%. acs.org
Impurity Removal: A critical step in recycling is the removal of impurities from the leachate to obtain high-purity final products like lithium carbonate (Li₂CO₃). nih.gov
Direct Regeneration (or Resynthesis): Instead of breaking down the cathode material into its elemental components, direct regeneration aims to repair the crystal structure of the spent LFP and replenish the lost lithium. mdpi.com This can be achieved through methods like hydrothermal resynthesis or solid-phase relithiation. mdpi.com This approach is often more energy-efficient and cost-effective than full recycling. mdpi.com
Recovery from Industrial Sludge: Significant amounts of iron phosphate are generated as sludge in wastewater treatment processes. davidpublisher.comdavidpublisher.com Research has demonstrated that phosphorus can be recovered from this sludge through an alkalization treatment, where adding sodium hydroxide (B78521) (NaOH) converts the insoluble iron phosphate into soluble sodium phosphate (Na₃PO₄) and an iron hydroxide residue, both of which have potential for reuse. davidpublisher.comdavidpublisher.com
Table 2: Examples of Iron-Phosphorus Recycling and Recovery Processes
| Source Material | Process | Key Reagents | Recovered Products | Recovery Efficiency/Purity | Reference |
|---|---|---|---|---|---|
| Spent LiFePO₄ Cathode | Selective Leaching | H₂SO₄, H₂O₂ | Li₃PO₄, FePO₄ | 96.85% Li leaching | acs.org |
| Spent LiFePO₄ Cathode | Selective Leaching | Formic Acid, O₂ | Li₂CO₃, FePO₄ | High purity Li₂CO₃ | wpi.edu |
| Iron Phosphate Sludge | Alkalization Treatment | NaOH | Na₃PO₄, Iron Hydroxide | 91% of P recovered as Na₃PO₄ | davidpublisher.com |
| Spent LiFePO₄ Cathode | Direct Regeneration | Li₂CO₃, Glucose | Refurbished LiFePO₄ | 99% of pristine capacity | mdpi.com |
These emerging recycling and recovery technologies are crucial for mitigating the environmental impact of batteries and ensuring the long-term sustainability of iron-phosphate-based energy storage. economictimes.com
Q & A
Q. What standardized analytical methods are recommended for determining phosphorus content in iron alloys, and how are they validated?
The Reduced Molybdoantialuminiumnyl Phosphoric Acid Photometric Method (GB/T 223.59) is widely used for phosphorus quantification in iron and steel. This method involves digesting the sample in acidic media, forming a phosphomolybdate complex, and measuring absorbance at 660–880 nm. Validation requires calibration with certified reference materials (CRMs), interlaboratory comparisons, and adherence to precision thresholds (e.g., ±5% relative standard deviation). Laboratories must report uncertainties and verify detection limits (e.g., 0.005% P in low-alloy steels) .
Q. How do thermodynamic properties of phosphoric acid influence its reactivity with iron in aqueous systems?
Phosphoric acid (H₃PO₄) reacts with iron to form iron phosphate complexes, with reaction enthalpy (ΔrH°) data critical for predicting spontaneity. For example, the protonation of H₂PO₄⁻ to H₃PO₄ has ΔrH° = 1383 kJ/mol, indicating strong exothermicity. Researchers should use NIST Chemistry WebBook data to model equilibrium constants and pH-dependent speciation, particularly in corrosion or precipitation studies .
Q. What are the key considerations for designing a batch experiment to study iron adsorption using phosphoric acid-activated charcoal?
Key parameters include:
- Activation conditions : Phosphoric acid concentration (65–85%), pyrolysis temperature (400–600°C), and residence time (1–3 hours).
- Adsorption variables : pH (2–6 for Fe²⁺/Fe³⁺ stability), adsorbent dosage (0.5–2 g/L), and initial iron concentration (10–100 mg/L). Use Langmuir or Freundlich isotherms to fit equilibrium data and pseudo-second-order kinetics for rate analysis .
Q. How can researchers mitigate interference from organic compounds during iron and phosphorus analysis in complex matrices?
Organic interference (e.g., citric acid, starches) is eliminated via:
- Dry ashing : Heat samples at 550°C to oxidize organics.
- Wet digestion : Use HNO₃/H₂SO₄ (3:1) under reflux, followed by H₂O₂ treatment to ensure complete oxidation. Validate recovery rates (≥95%) using spiked samples and matrix-matched standards .
Q. What safety protocols are essential when handling phosphoric acid in laboratory settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for dilution or heating steps.
- Spill management : Neutralize spills with sodium bicarbonate and rinse with copious water. Chronic exposure risks include metabolic acidosis and hypocalcemia; monitor airborne concentrations (OSHA PEL: 1 mg/m³) .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize solvent extraction of aluminum from iron-rich phosphoric acid solutions?
Experimental design : Use a Central Composite Face-centered Design (CCF) with variables:
- pH (2.0–3.0), DEHPA concentration (0.4–0.8 M), and aqueous-to-organic (A/O) ratio (1:1–1:3). Optimization : At pH 2.5, 0.6 M DEHPA, and A/O 1:2, aluminum extraction efficiency reaches 99% in 4 stages. Validate with ANOVA (p < 0.05) and desirability functions. Post-extraction, strip aluminum using 0.9 M H₂SO₄ (88% recovery) .
Q. What statistical approaches resolve data contradictions in interlaboratory proficiency testing for phosphorus quantification?
- Outlier screening : Apply Grubbs’ test (α = 0.05) to identify deviant results.
- Consensus evaluation : Use robust statistical estimators (e.g., median ± median absolute deviation) for non-normally distributed data.
- Uncertainty propagation : Report expanded uncertainties (k = 2) and cross-validate with CRMs. Labs must recheck flagged data without reanalysis to maintain procedural integrity .
Q. How do nanofiltration membranes improve phosphoric acid purification in the presence of iron contaminants?
Acid-stable polyamide membranes (e.g., pH 1–3 tolerance) selectively reject Fe³⁺ ions (90–95% rejection) while allowing H₃PO₄ permeation. Key factors:
Q. What mechanistic insights explain the role of phosphoric acid in gold refining with oxidizing agents?
Phosphoric acid acts as a complexing agent to stabilize Au³⁺ ions, preventing redeposition during chlorination (e.g., with KClO₃). The process involves:
Q. How can researchers model competitive adsorption between iron and other cations in phosphoric acid systems?
Use extended Langmuir models or surface complexation theory (e.g., Diffuse Layer Model) to account for ion competition. For example, in Fe²⁺/Ca²⁺ systems:
- Adsorption affinity : Fe²⁺ > Ca²⁺ due to higher charge density.
- pH dependence : At pH < 4, H⁺ competes for binding sites on activated charcoal.
Validate with ICP-OES data and Monte Carlo simulations to quantify uncertainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
